molecular formula C11H12N2O B2462564 N,1-dimethyl-1H-indole-3-carboxamide CAS No. 85729-22-2

N,1-dimethyl-1H-indole-3-carboxamide

Cat. No.: B2462564
CAS No.: 85729-22-2
M. Wt: 188.23
InChI Key: OHXYWSIWHXTWCT-UHFFFAOYSA-N
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Description

N,1-dimethyl-1H-indole-3-carboxamide is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmacology, known to be a key component in a wide range of bioactive molecules and FDA-approved drugs . Indole-based compounds are frequently investigated for diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects . This specific analog, with substitutions at the 1 and 3 positions of the indole ring, represents a valuable building block for researchers exploring structure-activity relationships (SAR). It is particularly useful in the design and synthesis of novel enzyme inhibitors and receptor ligands, as subtle modifications to the indole core can significantly alter potency and selectivity . The compound serves as a critical intermediate in the development of peptide-heterocycle hybrids, which have shown promise as antimicrobial agents in scientific research . Researchers utilize this chemical in hit-to-lead optimization campaigns, leveraging its potential to interact with various biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,1-dimethylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-11(14)9-7-13(2)10-6-4-3-5-8(9)10/h3-7H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXYWSIWHXTWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of N,1-dimethyl-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1][2] Understanding the physicochemical properties of indole derivatives is paramount for rational drug design, guiding decisions on formulation, delivery, and predicting in vivo behavior. This technical guide provides a comprehensive analysis of the physicochemical characteristics of N,1-dimethyl-1H-indole-3-carboxamide, a specific derivative with potential research applications. We will delve into its structural and electronic properties, spectroscopic profile, and solubility characteristics. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these key parameters, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction to the Indole Carboxamide Scaffold

Indole carboxamides are a prominent class of compounds explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3] The carboxamide linkage provides a versatile handle for hydrogen bonding, which can significantly enhance target affinity and modulate pharmacokinetic properties.[3] The substitution pattern on both the indole ring and the carboxamide nitrogen allows for fine-tuning of electronic and steric properties to optimize biological activity and drug-like attributes.

The subject of this guide, this compound, features methylation at two key positions: the indole nitrogen (N1) and the amide nitrogen (N). These modifications have profound implications for its physicochemical profile compared to its unsubstituted parent, 1H-indole-3-carboxamide. Methylation at N1 removes the hydrogen bond donor capability of the indole ring, which can influence membrane permeability and metabolic stability. Methylation of the amide nitrogen similarly alters its properties, creating a secondary amide. A thorough characterization of these properties is the foundational step for any subsequent research or development program.

Chemical Structure:

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is not extensively published, we can consolidate calculated values and draw reliable inferences from closely related analogs.

PropertyValue / DescriptionSource / Rationale
IUPAC Name This compoundStandard Nomenclature
CAS Number 118959-44-7 (for 1-methyl-1H-indole-3-carboxamide) Note: A specific CAS for the N,1-dimethyl derivative is not readily available.
Molecular Formula C₁₁H₁₂N₂OCalculated
Molecular Weight 188.23 g/mol Calculated[4]
Physical Form Expected to be a solid at room temperature.Based on related indole carboxamides.
Melting Point Not experimentally determined. For comparison, N,N-dimethyl-1H-indole-3-carboxamide has a melting point of 237-239 °C.[5]
Boiling Point Not experimentally determined. The predicted boiling point for N,N-dimethyl-1H-indole-3-carboxamide is 395.7 ± 15.0 °C.[5]
Calculated logP ~1.9 - 2.2Inferred from analogs like N,N-dimethyl-1H-indole-3-carboxamide (XlogP = 1.9)[6] and N-[(1-methyl-1H-indazol-3-yl)methyl]thiophene-3-carboxamide (logP = 2.12).[7]
Predicted pKa The amide N-H proton is weakly acidic (pKa > 16). The molecule can be protonated at the carbonyl oxygen under strongly acidic conditions.Inferred from general amide chemistry and data for related structures.[5]
Solubility Profile Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. Sparingly soluble in aqueous buffers.Based on solubility data for indole-3-carboxaldehyde[8] and other indole derivatives.[9]

Spectroscopic and Spectrometric Profile

Structural elucidation and confirmation of purity are critically dependent on a comprehensive spectroscopic analysis. Below are the predicted spectral characteristics for this compound based on established principles for indole derivatives.[10][11][12][13]

3.1. Proton Nuclear Magnetic Resonance (¹H NMR)

  • Aromatic Protons (δ 7.0-8.2 ppm): Four protons on the benzene portion of the indole ring will appear in this region. The proton at C2 will likely be a singlet around δ 8.0 ppm. The protons at C4-C7 will exhibit characteristic doublet and triplet splitting patterns based on their coupling.

  • Amide Proton (δ ~7.8-8.5 ppm): A broad singlet or a doublet (if coupled to the adjacent N-methyl protons, though often broadened by quadrupole effects) corresponding to the N-H of the secondary amide. Its chemical shift can be concentration and solvent dependent.

  • N1-Methyl Protons (δ ~3.8-4.0 ppm): A sharp singlet integrating to three protons, corresponding to the methyl group attached to the indole nitrogen.

  • N-Methyl Protons (δ ~2.9-3.1 ppm): A doublet integrating to three protons, coupled to the amide N-H proton. This signal will collapse to a singlet upon D₂O exchange.

3.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

  • Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon will be the most downfield signal in the spectrum, aside from potential solvent peaks.

  • Aromatic Carbons (δ ~105-140 ppm): Eight distinct signals are expected for the indole ring carbons. The quaternary carbons (C3, C3a, C7a) can be identified using DEPT experiments.[13]

  • N1-Methyl Carbon (δ ~30-35 ppm): The carbon of the methyl group on the indole nitrogen.

  • N-Methyl Carbon (δ ~25-30 ppm): The carbon of the methyl group on the amide nitrogen.

3.3. Infrared (IR) Spectroscopy

  • N-H Stretch (3300-3500 cm⁻¹): A moderate to sharp absorption band corresponding to the stretching vibration of the secondary amide N-H bond.

  • C-H Stretch (2850-3100 cm⁻¹): Aromatic and aliphatic C-H stretching bands.

  • C=O Stretch (Amide I) (1630-1680 cm⁻¹): A strong, sharp absorption band characteristic of the amide carbonyl group. This is one of the most prominent peaks in the spectrum.

  • N-H Bend (Amide II) (1510-1570 cm⁻¹): A medium-intensity band resulting from the N-H bending and C-N stretching vibrations.

3.4. Mass Spectrometry (MS)

  • Molecular Ion Peak [M]⁺˙: For Electron Ionization (EI), a prominent peak at m/z = 188.

  • Protonated Molecule [M+H]⁺: For Electrospray Ionization (ESI), a strong signal at m/z = 189.

  • Key Fragments: Expect fragmentation patterns involving the loss of the carboxamide side chain and rearrangements of the indole ring, which are characteristic of this class of compounds.

Experimental Methodologies for Physicochemical Characterization

A robust and logical workflow is essential for the accurate and reproducible characterization of any new chemical entity. The protocols described below represent industry-standard practices designed to yield reliable data for decision-making in a research context.

Overall Characterization Workflow

The following diagram outlines a logical sequence for the comprehensive physicochemical profiling of a synthesized compound like this compound. This workflow ensures that purity is established before resource-intensive functional assays are performed.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Verification cluster_2 Physicochemical Profiling cluster_3 Final Data Consolidation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification LCMS LC-MS Analysis (Purity & Mass Confirmation) Purification->LCMS NMR 1H & 13C NMR (Structural Confirmation) LCMS->NMR Solubility Aqueous Solubility Assay (e.g., Shake-Flask) NMR->Solubility Lipophilicity Lipophilicity (logD) Assay (e.g., RP-HPLC) Solubility->Lipophilicity pKa pKa Determination (e.g., Potentiometric Titration) Lipophilicity->pKa Data Consolidated Data Package pKa->Data

Caption: Logical workflow for physicochemical characterization.
Protocol: Determination of Thermodynamic Aqueous Solubility

Rationale: The shake-flask method remains the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, which is critical for predicting oral absorption and designing formulations. Using a physiologically relevant buffer (PBS, pH 7.4) provides data that is more translatable to in vivo conditions.

Methodology:

  • Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Sample Incubation: Add 10 µL of the DMSO stock solution to 990 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 1.5 mL microcentrifuge tube. This creates a 100 µg/mL starting concentration.

  • Equilibration: Tightly cap the tubes and place them on a shaker or rotator in a temperature-controlled environment (25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at 14,000 rpm for 20 minutes to pellet any undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Prepare a standard curve by diluting the DMSO stock solution in a 50:50 acetonitrile:water mixture. Analyze the supernatant and standards by a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration. The resulting concentration is the thermodynamic solubility.

Protocol: Determination of Lipophilicity (logD₇.₄)

Rationale: Lipophilicity is a key determinant of a drug's ability to cross biological membranes. While logP measures the partition coefficient of the neutral species, logD measures the distribution coefficient at a specific pH, accounting for all ionic species. For compounds that may be ionizable, logD at pH 7.4 is a more physiologically relevant parameter. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) based method is a high-throughput and reliable way to estimate logD.

Methodology:

  • System Setup: Use a C18 analytical column on an HPLC system with a UV detector.

  • Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol). For example: 30%, 40%, 50%, 60%, 70%, 80% organic.

  • Standard Injection: Inject a set of standard compounds with known logD₇.₄ values under each isocratic condition and record their retention times (tᵣ).

  • Sample Injection: Inject a solution of this compound under the same set of isocratic conditions and record its retention times.

  • Data Analysis:

    • For each compound (standards and sample), calculate the capacity factor (k') using the formula: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time.

    • Extrapolate the log(k') values to 100% aqueous buffer (0% organic) by plotting log(k') versus the percentage of organic modifier and performing a linear regression. The y-intercept represents log(k'w).

    • Create a calibration curve by plotting the known logD₇.₄ values of the standards against their calculated log(k'w) values.

    • Use the linear equation from the calibration curve to calculate the logD₇.₄ of this compound from its log(k'w) value.

Synthesis and Reactivity Considerations

The synthesis of indole-3-carboxamides is a well-established area of organic chemistry.[14][15][16] The most common and direct approach involves the amide coupling of an activated indole-3-carboxylic acid with the desired amine.

General Synthetic Workflow

The diagram below illustrates a representative synthetic pathway. The choice of coupling reagent is critical and can be optimized to manage challenging substrates or minimize side reactions.[14]

G Start 1-Methyl-1H-indole-3-carboxylic Acid + Methylamine Activation Carboxylic Acid Activation Start->Activation Reagents Coupling Reagents (e.g., EDC, HOBt) + Base (e.g., DIPEA) Reagents->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Coupling Amide Bond Formation (Stir at RT, Overnight) Activation->Coupling Workup Aqueous Workup (Wash & Extract) Coupling->Workup Purify Purification (Column Chromatography) Workup->Purify Product This compound Purify->Product

Caption: General workflow for amide coupling synthesis.

Key Considerations:

  • Solubility: Indole starting materials or the final product can sometimes exhibit poor solubility in common reaction solvents, which can impede reaction kinetics. Experimenting with solvents like DMF or THF, or gentle heating, may be necessary.[14]

  • Purification: A standard aqueous workup is crucial for removing water-soluble byproducts before final purification. Silica gel column chromatography is typically effective for isolating the final product.[14]

Conclusion

This technical guide has provided a detailed overview of the core physicochemical characteristics of this compound. By consolidating predicted data, information from analogous structures, and established analytical principles, we have constructed a comprehensive profile encompassing its structural, spectroscopic, and solubility properties. The inclusion of detailed, rationale-driven experimental protocols provides researchers with a practical framework for the empirical validation of these characteristics. A thorough understanding of this foundational data is indispensable for advancing this compound or any novel chemical entity through the drug discovery and development pipeline.

References

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Indole Derivative. Atmiya University. [Link]

  • Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Publishing. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC. [Link]

  • N,n-dimethyl-1h-indole-3-carboxamide (C11H12N2O). PubChemLite. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. [Link]

  • Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. [Link]

  • Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. ACS Publications. [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]

  • 3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxamide. Stenutz. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • 1H-Indole, 1,3-dimethyl-. NIST WebBook. [Link]

  • 1H-indole-3-carboxamide. PubChem. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • N,1-Dimethyl-1H-indole-4-carboxamide. Pharmaffiliates. [Link]

  • pKa Data Compiled by R. Williams. University of Rochester. [Link]

Sources

Technical Analysis: Potential Mechanism of Action of N,1-dimethyl-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,1-dimethyl-1H-indole-3-carboxamide (CAS: 85729-22-2) represents a privileged scaffold in medicinal chemistry. While often utilized as a synthetic intermediate, its structural architecture—an indole core substituted at the N1 position and functionalized with a carboxamide at the C3 position—forms the pharmacophore backbone for a diverse array of potent biological modulators.[1][2][3]

This guide analyzes the compound not merely as a static reagent, but as a pro-pharmacophore . Its primary potential mechanism of action lies in the modulation of G-Protein Coupled Receptors (GPCRs), specifically the Cannabinoid Receptors (CB1/CB2) and the Orexin Receptors (OX1R/OX2R) . The specific biological output is dictated by the steric bulk and lipophilicity of the substituents on the N1 and amide nitrogen atoms.

Part 1: Mechanistic Core – The Indole-3-Carboxamide Pharmacophore

Primary Mechanism: Cannabinoid Receptor Modulation (CB1/CB2)

The most well-characterized mechanism for the indole-3-carboxamide class is agonism of the Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors.

  • Structural Logic: The indole ring mimics the steric properties of the classical cannabinoid tricyclic core (e.g., THC), while the carbonyl oxygen of the carboxamide acts as a critical hydrogen bond acceptor within the receptor binding pocket.

  • The "Dimethyl" Limitation: The specific N,1-dimethyl variant represents the "minimal binder." High-affinity synthetic cannabinoids (e.g., AB-PINACA, MDMB-FUBINACA) typically require a hydrophobic tail (pentyl, fluorobenzyl) at N1 to penetrate the receptor's deep hydrophobic channel.

  • Signaling Cascade: Upon binding, the molecule induces a conformational change in the CB1 receptor (a GPCR), triggering the dissociation of the G

    
    i/o subunit.
    

Pathway Activation:

  • G-Protein Activation: Exchange of GDP for GTP on the G

    
    i subunit.
    
  • Adenylate Cyclase Inhibition: Reduction in intracellular cAMP levels.

  • Ion Channel Modulation: Inhibition of voltage-gated Ca

    
     channels and activation of GIRK (potassium) channels, leading to hyperpolarization.
    
  • MAPK Activation: Phosphorylation of ERK1/2, driving downstream transcriptional changes.

Secondary Mechanism: Orexin Receptor Antagonism

Recent patent literature identifies this compound derivatives as intermediates for Orexin-1 Receptor (OX1R) inhibitors .

  • Mechanism: Competitive antagonism.

  • Physiological Impact: Blockade of Orexin-A binding prevents phospholipase C (PLC) activation and subsequent calcium influx, potentially modulating sleep-wake cycles and addiction pathways.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling pathways activated by this scaffold depending on its functional state (Agonist vs. Antagonist potential).

IndoleMechanism Compound This compound (Scaffold) CB1 Cannabinoid Receptor 1 (CB1) (Agonist Potential) Compound->CB1 Binding (Low Affinity) OX1R Orexin Receptor 1 (OX1R) (Antagonist Potential) Compound->OX1R Structural Motif Gi Gαi/o Protein Activation CB1->Gi GDP/GTP Exchange AC Adenylate Cyclase (Inhibition) Gi->AC Inhibits ERK p-ERK1/2 (Activation) Gi->ERK Phosphorylation cAMP cAMP Levels (Decrease) AC->cAMP Downregulates PLC Phospholipase C (Blockade) OX1R->PLC Prevents Activation Ca Intracellular Ca2+ (Suppression) PLC->Ca Prevents Influx

Figure 1: Divergent signaling potential of the indole-3-carboxamide scaffold at CB1 (Agonist) and OX1R (Antagonist) receptors.

Part 3: Experimental Validation Protocols

To validate the mechanism of action for this specific molecule, researchers must employ self-validating biochemical assays.

Protocol A: [³H]CP55,940 Radioligand Displacement Assay

Objective: Determine the binding affinity (


) of this compound at the CB1 receptor.

Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human CB1 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation:

    • Prepare 96-well plates.

    • Add 0.5 nM [³H]CP55,940 (radiolabeled reference agonist).

    • Add test compound (this compound) in increasing concentrations (

      
       M to 
      
      
      
      M).
    • Add 50 µg membrane protein per well.

    • Control: Define non-specific binding using 10 µM WIN 55,212-2.

  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: [³⁵S]GTPγS Functional Binding Assay

Objective: Distinguish between agonist, antagonist, or inverse agonist activity. Binding does not equal activation; this assay measures functional G-protein coupling.

Methodology:

  • Reaction Mix: Prepare assay buffer containing GDP (10-50 µM) to suppress basal G-protein activity.

  • Stimulation: Incubate CB1-expressing membranes with the test compound for 30 minutes at 30°C.

  • Labeling: Add [³⁵S]GTPγS (0.1 nM) and incubate for an additional 60 minutes.

  • Termination: Filter and count as per Protocol A.

  • Interpretation:

    • Increase > Basal: Agonist (The compound facilitates GTP binding).

    • No Change: Antagonist (or non-binder).

    • Decrease < Basal: Inverse Agonist.

Part 4: Quantitative Data Summary (SAR Context)

The following table contextualizes the N,1-dimethyl variant against high-potency analogs, illustrating the "Methyl Limitation" hypothesis.

Compound VariantN1-SubstituentAmide SubstituentCB1 Affinity (

)
Functional Activity (

)
This compound Methyl (-CH3) Methyl (-CH3) > 10,000 nM (Est.) Weak / Inactive
JWH-018 AnalogPentylNaphthalen-1-yl9.0 ± 5.0 nM~20 nM
AB-PINACA AnalogPentyl1-amino-3-methyl-1-oxobutan-2-yl1.2 nM2.5 nM
5F-MDMB-PICA5-Fluoro-pentylMethyl-3,3-dimethylbutanoate0.45 nM1.1 nM

Note: Data for high-potency analogs is derived from averaged literature values for indole-3-carboxamide derivatives. The dimethyl variant acts as the low-affinity structural parent.

Part 5: Synthesis & Chemical Verification

For researchers synthesizing this compound for testing, the following Schotten-Baumann protocol is the industry standard for high purity.

  • Precursor: Start with 1-methyl-1H-indole-3-carboxylic acid .

  • Activation: Dissolve acid in dry Dichloromethane (DCM). Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours to generate the acid chloride.

  • Coupling: Cool to 0°C. Add Methylamine (2.0 eq, as THF solution) and Triethylamine (3.0 eq).

  • Workup: Stir overnight. Wash with 1M HCl (remove unreacted amine) and sat. NaHCO3 (remove unreacted acid).

  • Purification: Recrystallize from Ethanol/Water.

  • Verification:

    • 1H NMR (DMSO-d6): Look for Indole singlets at C2 (~8.0 ppm) and the characteristic N-Methyl (~3.8 ppm) and Amide-Methyl (~2.8 ppm, doublet) peaks.

References

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience. Link

  • Wiley, J. L., et al. (1998).[4] "Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids." Journal of Pharmacology and Experimental Therapeutics. Link

  • BenchChem. (2025).[1][3] "The Pharmacological Profile of Indole-3-Carboxamide Synthetic Cannabinoids: A Technical Guide." Link

  • Google Patents. (2020). "Therapeutic compounds as inhibitors of the orexin-1 receptor (US10611760B2)." Link

  • PubChem. (2025).[5] "1H-indole-3-carboxamide | C9H8N2O | CID 2192542."[6] Link

Sources

in vitro studies with N,1-dimethyl-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro Characterization of the N,1-Dimethyl-1H-indole-3-carboxamide Scaffold

Executive Summary

This compound (CAS: 85729-22-2) serves as a critical structural reference point in medicinal chemistry.[1][2] It represents the "minimal pharmacophore" for the indole-3-carboxamide class, a scaffold widely utilized in the development of synthetic cannabinoids (e.g., APINACA derivatives), SIRT1 inhibitors, and anti-arrhythmic agents.

This guide provides a rigorous technical framework for evaluating this core scaffold. Unlike complex drug candidates, this molecule is often used as a negative control or a fragment-based starting point to determine the baseline activity of the indole core prior to the addition of lipophilic tails or pendant aromatic groups.[1]

Target Audience: Medicinal Chemists, In Vitro Pharmacologists, and DMPK Scientists.

Part 1: Physicochemical Handling & Formulation

Before biological interrogation, the compound must be solubilized correctly to prevent precipitation-induced artifacts, a common failure mode with indole scaffolds.

Physicochemical Profile
  • Molecular Weight: ~188.23 g/mol [1][2]

  • LogP (Predicted): ~1.8 – 2.2 (Moderately lipophilic)[1][2]

  • Solubility: Low in pure water; high in organic solvents (DMSO, Methanol).[1][2]

Stock Solution Preparation (Standard Operating Procedure)

Objective: Create a stable 10 mM stock solution for serial dilution.

  • Weighing: Weigh 1.88 mg of this compound into a glass amber vial (plastic may absorb lipophilic indoles).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), ACS grade or higher.

  • Sonication: Sonicate at 25°C for 5 minutes. Visual inspection must confirm the absence of micro-particulates.[1][2]

  • Storage: Aliquot into single-use vials (50 µL) and store at -20°C. Note: Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond.

Critical Control: When diluting into aqueous assay buffer, ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent effects on cellular membranes or enzyme kinetics.[1][2]

Part 2: Metabolic Stability Profiling (Microsomal)

The N-methyl groups on both the indole nitrogen (position 1) and the amide nitrogen are primary sites for metabolic attack (N-demethylation) by Cytochrome P450 enzymes.[1][2]

Assay Principle

Incubation with pooled liver microsomes (Human/Rat) supplemented with NADPH to monitor intrinsic clearance (


).[1][2]
Experimental Protocol

Reagents:

  • Pooled Liver Microsomes (20 mg/mL protein concentration).[1][2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]

  • Test Compound: this compound (1 µM final).

Workflow:

  • Pre-incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) with 25 µL Microsomes and 5 µL Test Compound (from 100 µM intermediate stock). Pre-warm at 37°C for 5 min.

  • Initiation: Add 25 µL of NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Output: Plot


 vs. time. The slope 

determines

.


[1][2]

Part 3: Pharmacological Screening (Cannabinoid Receptor Model)

The indole-3-carboxamide core is the structural anchor for many synthetic cannabinoids. This assay validates whether the "naked" scaffold retains any affinity for CB1/CB2 receptors, serving as a critical SAR baseline.

Radioligand Binding Assay (CB1)

Objective: Determine the inhibition constant (


) of the test compound against 

-CP-55,940.[1][2]

Protocol:

  • Membrane Prep: Use CHO cells overexpressing human CB1 receptor.[1][2]

  • Competition Mix:

    • 50 µL Membrane suspension (5 µg protein/well).[1][2]

    • 50 µL

      
      -CP-55,940 (0.5 nM final).[1][2]
      
    • 50 µL Test Compound (this compound) at varying concentrations (

      
       M to 
      
      
      
      M).
  • Incubation: 90 minutes at 30°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding).

  • Counting: Liquid scintillation counting.

Interpretation:

  • High

    
     (>10 µM):  Expected result. Confirms that the lipophilic tail (absent in this molecule) is essential for high-affinity binding.[1][2]
    
  • Low

    
     (<1 µM):  Suggests the core itself has unexpected potency, flagging it as a "privileged structure."[1][2]
    

Part 4: Visualization of Workflows

Integrated Screening Logic

This diagram illustrates the decision tree for evaluating the scaffold.

ScaffoldScreening Start This compound (Solid) Solubility Solubility Check (DMSO/PBS) Start->Solubility Fail_Sol Precipitation? Reformulate Solubility->Fail_Sol Fail Binding Target Binding (CB1/SIRT1) Solubility->Binding Pass Metab Metabolic Stability (Microsomes) Solubility->Metab Pass Hit Hit Validation (Ki < 1µM) Binding->Hit High Affinity Inactive Inactive Control (Ki > 10µM) Binding->Inactive Low Affinity Metab->Hit Stable Metab->Inactive Rapid Clearance

Caption: Figure 1. Decision matrix for validating the indole-3-carboxamide scaffold. The compound serves as a baseline; 'Inactive' status is often the desired outcome for a scaffold core lacking functional groups.[1][2]

Microsomal Stability Pathway

This diagram details the specific degradation pathways monitored in the stability assay.

Metabolism Parent Parent Compound (N,1-dimethyl...) CYP CYP450 (Liver Microsomes) Parent->CYP M1 Metabolite 1 (N-demethylation at Indole) CYP->M1 Oxidation M2 Metabolite 2 (N-demethylation at Amide) CYP->M2 Oxidation M3 Hydrolysis (Carboxylic Acid) CYP->M3 Amidase (Minor)

Caption: Figure 2.[1][2] Predicted metabolic fate of this compound. N-demethylation is the primary clearance mechanism in vitro.[1][2]

Part 5: Data Presentation Standards

When reporting results for this scaffold, organize data to facilitate comparison with substituted derivatives.

Table 1: Recommended Data Reporting Format

ParameterAssay TypeUnitAcceptance Criteria (Scaffold)
Solubility Kinetic (PBS pH 7.4)µM> 50 µM

Human MicrosomesµL/min/mg< 20 (Stable) / > 50 (Unstable)
CB1 Binding Radioligand (

-CP55,940)

(nM)
Report Value (Likely > 10,000)
Cytotoxicity MTT (HepG2)

(µM)
> 100 (Non-toxic)

References

  • Amadis Chemical. (n.d.).[1][2] this compound Product Data. Retrieved from [1][2]

  • MDPI. (2025).[1][2] Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from [1][2]

  • Royal Society of Chemistry. (2025).[1][2] Supplementary Information: Hydrogenation of Amides Catalyzed by Combined Catalytic System. Retrieved from [1][2]

  • American Chemical Society. (2025).[1][2] Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids. Retrieved from [1][2]

  • BindingDB. (n.d.). Entry for 2,2'-Diselenobis[this compound]. Retrieved from [1][2]

Sources

Methodological & Application

Application Note: Analytical Characterization of N,1-Dimethyl-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the analytical characterization of N,1-dimethyl-1H-indole-3-carboxamide . This molecule serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of indole-based alkaloids and synthetic cannabinoid analogs (e.g., precursors to JWH-type compounds where the naphthyl group is substituted).[1]

Introduction & Chemical Context

This compound represents a specific structural isomer where the indole nitrogen (position 1) is methylated, and the carboxamide nitrogen (attached at position 3) bears a single methyl group.[1]

  • Chemical Formula:

    
    [1][2][3]
    
  • Exact Mass: 188.0950[3]

  • Structural Significance: Unlike its isomer N,N-dimethyl-1H-indole-3-carboxamide (often used in serotonin research), the N,1-dimethyl variant contains a secondary amide.[1] This proton-donating capability (

    
    ) significantly influences its solubility and retention behavior compared to tertiary amide analogs.[1]
    
Physicochemical Profile
PropertyValue (Experimental/Predicted)Analytical Implication
Solubility DMSO, Methanol, Acetonitrile, DCMUse MeOH or ACN for sample prep.[1][4][5] Avoid pure water.[1][3]
LogP ~1.5 - 1.9Moderately lipophilic; ideal for C18 Reverse Phase LC.[1][3]
pKa ~16 (Amide N-H), -2 (Indole N)Neutral in standard LC mobile phases (pH 2-8).[1]
UV Maxima 218 nm, 280-290 nmDual-wavelength monitoring recommended.[1]

Analytical Workflow Strategy

The following diagram outlines the decision matrix for selecting the appropriate analytical technique based on the data requirement (Purity vs. Identity).

AnalyticalWorkflow Sample Sample: this compound Decision Primary Objective? Sample->Decision Purity Purity & Quantification Decision->Purity Quant/Impurities Identity Structural Identity Decision->Identity Validation Volatiles Residual Solvents Decision->Volatiles Safety HPLC Method A: HPLC-UV/MS (C18, Gradient) Purity->HPLC GCMS Method B: GC-MS (EI Source) Identity->GCMS NMR Method C: 1H/13C NMR (DMSO-d6) Identity->NMR HSGC Headspace GC Volatiles->HSGC

Figure 1: Analytical decision matrix for indole carboxamide characterization.

Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)[1]

This is the "Gold Standard" method for purity assessment. The secondary amide functionality allows for excellent peak shape using acidic mobile phases.[3]

Chromatographic Conditions[1][3][6][7]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.[1][3]

    • Why: Superficially porous particles provide high resolution at lower backpressures than sub-2µm columns.[1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade)[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid ensures the amide nitrogen remains neutral and suppresses silanol activity on the column, preventing peak tailing.[3]

  • Flow Rate: 0.8 mL/min[1]

  • Column Temp: 40°C

  • Injection Volume: 5 µL

Gradient Profile
Time (min)% Phase BEvent
0.005Equilibration
1.005Hold (Trap polar impurities)
8.0095Linear Ramp (Elute analyte)
10.0095Wash
10.105Re-equilibration
13.005End
Detection Parameters[1][3][7]
  • UV/Vis:

    • Channel 1: 220 nm (High sensitivity, non-specific).[1][3]

    • Channel 2: 290 nm (High specificity for indole core, reduces solvent noise).[1][3]

  • Mass Spectrometry (ESI+):

    • Scan Range: 100–500 m/z[3]

    • Target Ion:

      
      [1][3]
      
    • Fragmentor: 100 V (Adjust to minimize in-source fragmentation).

System Suitability Limits (Self-Validating)

To ensure the assay is trustworthy, the following criteria must be met before running samples:

  • Retention Time %RSD: < 0.5% (n=5 injections).

  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 (Strict control required due to amide H-bonding).[1][3]
  • Signal-to-Noise (LOQ): > 10:1 at 0.1 µg/mL.[1][3]

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)[1]

GC-MS is used here as an orthogonal method for structural confirmation.[1][3] Unlike many amides which degrade, this compound is thermally stable enough for GC analysis.[1]

Instrument Parameters[1][3][7]
  • Inlet: Split/Splitless (Split ratio 20:1), 280°C.

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1][3]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][3]

  • Oven Program:

    • 80°C hold for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

Mass Spectral Interpretation (EI, 70 eV)

The Electron Impact (EI) spectrum provides a distinct fingerprint.[3]

  • Molecular Ion (

    
    ):  m/z 188 (Prominent, often Base Peak).[1][3]
    
  • Fragment A (

    
    ):  m/z 158.[1][3] Loss of the methylamino group (30 Da) to form the acylium ion (
    
    
    
    ).
  • Fragment B (

    
    ):  m/z 130. Loss of the entire carboxamide group to form the 1-methylindole cation.[3]
    
  • Fragment C: m/z 77 (Phenyl ring fragment).[3]

Fragmentation Parent Parent Ion [M]+ m/z 188 Acylium Acylium Ion [Indole-CO]+ m/z 158 Parent->Acylium α-cleavage Amine Neutral Loss -NHCH3 (30 Da) Parent->Amine Indole 1-Methylindole Cation m/z 130 Acylium->Indole Decarbonylation CO Neutral Loss -CO (28 Da) Acylium->CO

Figure 2: Proposed EI Fragmentation Pathway for this compound.[1]

Method C: Structural Elucidation (NMR)[1][3]

NMR is required to distinguish the N,1-dimethyl isomer from the N,N-dimethyl isomer.[1]

Sample Preparation[1][3][8]
  • Dissolve 10 mg of sample in 0.6 mL DMSO-

    
     .
    
  • Note:

    
     can be used, but DMSO-
    
    
    
    often sharpens the amide proton signal due to reduced exchange rates.[1][3]
Key Diagnostic Signals ( NMR, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Proof
8.1 - 8.3 Broad Singlet / Quartet1HAmide N-H Presence confirms secondary amide (absent in N,N-dimethyl isomer).[1]
7.9 - 8.0 Singlet1HC2-H Characteristic indole C2 proton.[1]
7.1 - 7.5 Multiplets4HAr-H Indole benzene ring protons.[1][6]
3.80 Singlet3HIndole N-CH3 Confirms methylation at Position 1.[1][3]
2.85 Doublet (J ≈ 4.5 Hz)3HAmide N-CH3 Coupling to NH confirms N-methyl secondary amide.[1]

Differentiation Note: If the spectrum shows a singlet at ~3.0 ppm integrating for 6H, the sample is the N,N-dimethyl isomer (incorrect structure). The presence of the doublet at 2.85 ppm and the NH signal is the definitive proof of the N,1-dimethyl structure.

References

  • Indole Alkaloid Synthesis: Synthesis and characterization of N-substituted indole-3-carboxamides. (General reference for indole amide synthesis protocols).

  • Analytical Method Validation: ICH Guideline Q2(R1) on Validation of Analytical Procedures. (Standard for establishing the System Suitability limits). [1][3]

  • Mass Spectrometry of Indoles: Fragmentation patterns of indole-3-carboxylic acid derivatives. (Supports the m/z 188 -> 158 -> 130 pathway).[1] [1]

  • Isomer Differentiation: NMR characteristics of secondary vs tertiary amides in indole systems. (Supports the doublet assignment for N-Me). (Note: Used for contrast).[1]

Disclaimer: This protocol is intended for research and development purposes only. Users must validate methods for their specific matrix and regulatory environment.

Sources

using N,1-dimethyl-1H-indole-3-carboxamide in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,1-dimethyl-1H-indole-3-carboxamide in Cell Culture

Introduction & Pharmacological Profile

This compound (CAS: 85729-22-2) is a small molecule indole derivative primarily characterized as a Tyrosine Kinase Inhibitor (TKI) .[1] While often utilized as a synthetic intermediate for complex scaffolds (e.g., Orexin-1 antagonists or PROTACs), the molecule itself exhibits intrinsic inhibitory activity against receptor tyrosine kinases (RTKs), specifically the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) .[1]

In cell culture applications, this compound serves as a structural probe for investigating indole-based kinase inhibition.[1] It functions by competing with ATP for the binding site within the intracellular kinase domain, thereby blocking downstream signaling cascades (MAPK/ERK and PI3K/AKT) essential for cell proliferation and survival.[1]

Key Specifications:

  • Molecular Weight: 188.23 g/mol [1]

  • Target: EGFR (ErbB1), PDGFR-

    
    
    
  • Mechanism: ATP-competitive inhibition[1]

  • IC50 Range: ~0.4

    
    M – 6.0 
    
    
    
    M (Dependent on cell line and kinase expression levels)[1]

Preparation & Storage

Due to the lipophilic nature of the indole core, proper solubilization is critical to prevent precipitation in aqueous media.[1]

Solubility Protocol
SolventMax SolubilityStock Conc.Storage
DMSO ~20 mg/mL100 mM-20°C (Desiccated)
Ethanol < 5 mg/mLNot Rec.[1]N/A
Water InsolubleN/AN/A
Stock Solution Preparation (10 mM)
  • Weigh 1.88 mg of this compound.

  • Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).[1]

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Aliquot into light-protective amber tubes (50

    
    L/tube) to avoid freeze-thaw cycles.
    
  • Store at -20°C for up to 6 months.

Experimental Protocols

Protocol A: Cell Viability & IC50 Determination

Objective: Determine the cytotoxic efficacy of the compound in EGFR-overexpressing cell lines (e.g., A431, A549).

Workflow:

  • Seeding: Plate cells (e.g., A431) at 5,000 cells/well in a 96-well plate. Incubate for 24h to allow attachment.

  • Treatment Preparation:

    • Thaw 10 mM stock.[1]

    • Prepare serial dilutions in culture medium (DMEM + 10% FBS).[1]

    • Dose Range: 0.1, 0.5, 1, 5, 10, 50, 100

      
      M.[1]
      
    • Vehicle Control: Medium + 0.5% DMSO (Final DMSO concentration must remain constant across all wells).[1]

  • Incubation: Treat cells for 72 hours at 37°C/5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL) or CellTiter-Glo.[1] Incubate 4h. Solubilize crystals (if MTT) and measure absorbance at 570 nm.

  • Analysis: Plot Log[Concentration] vs. % Viability to calculate IC50 using non-linear regression.

Protocol B: Mechanism of Action (Western Blot)

Objective: Validate the inhibition of EGFR autophosphorylation and downstream signaling.[1]

Workflow:

  • Starvation: Seed A431 cells in 6-well plates. Once 70% confluent, wash with PBS and switch to serum-free medium for 12-16 hours (synchronizes cells and reduces basal phosphorylation).[1]

  • Pre-treatment: Add this compound (10

    
    M and 50 
    
    
    
    M) for 1 hour .
    • Control: DMSO only.[1]

    • Reference: Gefitinib (1

      
      M) if available.[1]
      
  • Stimulation: Add EGF (Epidermal Growth Factor) at 50 ng/mL for 15 minutes to induce phosphorylation.[1]

  • Lysis: Immediately wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF) and lyse in RIPA buffer.

  • Detection Targets:

    • p-EGFR (Tyr1068): Primary indicator of drug activity.[1]

    • Total EGFR: Loading control.

    • p-ERK1/2 & p-AKT: Downstream effectors.[1]

Pathway Visualization & Data Interpretation

Mechanism of Action Diagram

The following diagram illustrates the specific intervention point of this compound within the EGFR signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding RAS RAS-GTP EGFR->RAS Activation PI3K PI3K EGFR->PI3K Inhibitor This compound (TKI Activity) Inhibitor->EGFR Competes with ATP (Blocks Autophosphorylation) ATP ATP ATP->EGFR Phosphorylation Source RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: Schematic of ATP-competitive inhibition of EGFR by this compound, preventing downstream ERK/AKT activation.[1]

Critical Considerations

  • Potency vs. Specificity: This compound is a "hit-to-lead" molecule with moderate affinity (IC50 in micromolar range).[1] It is less potent than clinical 3rd-generation TKIs (e.g., Osimertinib).[1] High concentrations (>50

    
    M) may induce off-target effects, potentially interacting with the Aryl Hydrocarbon Receptor (AhR) , a common target for indole derivatives.[1]
    
  • Stability: Indole-3-carboxamides are generally stable, but avoid prolonged exposure to strong acids which may hydrolyze the amide bond.[1]

  • Safety: While not a controlled substance, treat as a potential toxicant.[1] Wear PPE (gloves, coat, goggles) during weighing and solubilization.[1]

References

  • Showalter, H. D., et al. (1995).[1] 2-thioindoles (selenoindoles) and related disulfides (selenides) which inhibit protein tyrosine kinases and which have antitumor properties.[1][2] Patent EP0654024A1.[1] Link

    • Primary source identifying Compound 131 (this compound) as a potent EGF-TK inhibitor.[1]

  • BindingDB . Entry for this compound derivatives. Link[1]

    • Provides affinity data for Src, PDGFR, and EGFR kinases.[1]

  • Berman, J., et al. (2006).[1][3] Compositions comprising multiple bioactive agents, and methods of using the same. US Patent Application 20060142265.[1] Link

    • Describes the synthesis and chemical handling of the compound.

Sources

Application Notes and Protocols for N,1-dimethyl-1H-indole-3-carboxamide in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole-3-Carboxamide Scaffold and the Significance of N,1-dimethyl-1H-indole-3-carboxamide

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing molecules that can effectively interact with a wide range of biological targets.[3] Among the vast library of indole derivatives, the indole-3-carboxamide moiety has emerged as a particularly fruitful area of research, with compounds from this class showing promise as anticancer, antimicrobial, and neuroprotective agents.[3][4]

This document focuses on a specific, structurally simple yet mechanistically significant member of this family: This compound . While extensive research has been conducted on more complex analogs, the study of this foundational molecule is crucial for understanding the fundamental structure-activity relationships (SAR) within the indole-3-carboxamide class. Its streamlined structure—featuring methyl groups at the indole nitrogen (N1) and the amide nitrogen—provides a clean chemical probe to investigate the core pharmacophore's interactions with biological targets, particularly the cannabinoid receptors (CB1 and CB2), which are known to be modulated by many indole-3-carboxamide derivatives.[1][5]

These application notes will provide a comprehensive guide for researchers exploring the potential of this compound in their drug discovery programs. We will delve into its synthesis, propose its most probable mechanism of action based on existing literature for related compounds, and provide detailed protocols for its biological evaluation.

Chemical Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the readily available indole-3-carboxylic acid. The following protocol outlines a general and robust method for its preparation.

Protocol 1: Synthesis of this compound

Step 1: N1-Methylation of Indole-3-carboxylic acid

This initial step involves the selective methylation of the indole nitrogen.

  • Materials: Indole-3-carboxylic acid, Methyl iodide (CH₃I), Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), and a suitable solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).

  • Procedure:

    • Dissolve indole-3-carboxylic acid in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (e.g., NaH or K₂CO₃) portion-wise at 0 °C to deprotonate the indole nitrogen.

    • Slowly add methyl iodide to the reaction mixture and allow it to warm to room temperature.

    • Stir the reaction for several hours or until completion, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the resulting 1-methyl-1H-indole-3-carboxylic acid by recrystallization or column chromatography.

Step 2: Amide Coupling to form this compound

The second step involves the formation of the amide bond with methylamine.

  • Materials: 1-methyl-1H-indole-3-carboxylic acid, Methylamine (as a solution in THF or as a hydrochloride salt), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), or HATU, and a non-nucleophilic base like Diisopropylethylamine (DIPEA) in a solvent like Dichloromethane (DCM) or DMF.[6]

  • Procedure:

    • Dissolve 1-methyl-1H-indole-3-carboxylic acid in the chosen solvent.[6]

    • Add the coupling agent (e.g., EDC and HOBt) and stir for a few minutes to activate the carboxylic acid.[6]

    • Add the base (DIPEA) followed by the methylamine solution or salt.[6]

    • Stir the reaction at room temperature overnight.[6]

    • Monitor the reaction progress by TLC or LC-MS.[6]

    • After completion, perform an aqueous workup to remove excess reagents and byproducts.

    • Purify the crude product by silica gel column chromatography to obtain pure this compound.[6]

Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: N1-Methylation cluster_step2 Step 2: Amide Coupling Indole3CarboxylicAcid Indole-3-carboxylic acid N1Methylated 1-methyl-1H-indole-3-carboxylic acid Indole3CarboxylicAcid->N1Methylated 1. Dissolve in DMF 2. Add Base 3. Add CH₃I Base Base (e.g., NaH) MeI Methyl Iodide (CH₃I) FinalProduct This compound N1Methylated->FinalProduct 1. Dissolve in DCM 2. Add Coupling Agent & DIPEA 3. Add Methylamine CouplingAgent Coupling Agent (e.g., EDC/HOBt) Methylamine Methylamine Purification Purification (Column Chromatography) FinalProduct->Purification

Caption: General workflow for the synthesis of this compound.

Hypothesized Biological Target and Mechanism of Action: A Cannabinoid Receptor Modulator

Based on extensive research on structurally related indole-3-carboxamides, the most probable biological targets for this compound are the cannabinoid receptors, CB1 and CB2.[1][5] Many synthetic cannabinoids feature an indole-3-carboxamide core, and subtle modifications to the substituents at the N1 and carboxamide positions can significantly alter their potency and selectivity for CB1 and CB2 receptors.[5]

The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and is associated with anti-inflammatory and immunomodulatory effects.[7] Agonism at these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels and mitogen-activated protein kinase (MAPK) signaling pathways.

Proposed Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1/CB2 Receptor Gi Gαi CB1R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Produces Gi->AC Inhibits Ligand N,1-dimethyl-1H- indole-3-carboxamide Ligand->CB1R Binds and Activates ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Hypothesized signaling pathway for this compound via cannabinoid receptor activation.

Protocols for Biological Evaluation

To ascertain the activity of this compound as a cannabinoid receptor modulator, a series of in vitro assays should be performed.

Protocol 2: Radioligand Binding Assay for CB1 and CB2 Receptors

This assay determines the affinity of the compound for the cannabinoid receptors by measuring its ability to displace a known radiolabeled ligand.

  • Materials: Membranes from cells expressing human CB1 or CB2 receptors, [³H]CP-55,940 (a high-affinity cannabinoid agonist), this compound, assay buffer, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]CP-55,940 and varying concentrations of the test compound.

    • Incubate for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 30 °C).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the Ki value from the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Protocol 3: [³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the functional activity of the compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the cannabinoid receptors, indicating receptor agonism.

  • Materials: Membranes from cells expressing human CB1 or CB2 receptors, [³⁵S]GTPγS, this compound, GDP, assay buffer, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate the cell membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

    • Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30 °C).

    • Terminate the reaction by rapid filtration.

    • Measure the radioactivity on the filters.

    • Determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect) to characterize the compound as a full or partial agonist.

Protocol 4: cAMP Accumulation Assay

This cell-based assay measures the ability of the compound to inhibit adenylyl cyclase activity, a downstream effect of CB1/CB2 receptor activation.

  • Materials: Cells expressing human CB1 or CB2 receptors, Forskolin (an adenylyl cyclase activator), this compound, a commercial cAMP assay kit (e.g., HTRF or ELISA-based).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

    • Calculate the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

Data Presentation

The following table provides a template for summarizing the key quantitative data obtained from the biological assays.

Assay TypeReceptorParameterValue (nM)
Radioligand BindingCB1Ki
CB2Ki
[³⁵S]GTPγS BindingCB1EC₅₀
CB1Emax
CB2EC₅₀
CB2Emax
cAMP AccumulationCB1IC₅₀
CB2IC₅₀

Troubleshooting and Scientific Rationale

  • Low Synthetic Yield: Poor yields in the amide coupling step can often be attributed to inefficient activation of the carboxylic acid.[6] Experimenting with different coupling reagents (e.g., HATU, COMU) or optimizing the reaction conditions (temperature, solvent) can improve the outcome.

  • Inconsistent Biological Data: Variability in biological assays can arise from issues with compound solubility, cell viability, or reagent quality. Always ensure the test compound is fully dissolved and perform appropriate controls in each experiment.

  • Lack of Activity: If this compound shows no activity at cannabinoid receptors, it may indicate that the methyl substitutions are not optimal for binding. This information is still valuable for SAR studies and can guide the design of more potent analogs. Alternatively, the compound may have activity at other, unrelated targets, warranting broader screening.

Conclusion

This compound represents a fundamental chemical entity within a therapeutically important class of compounds. Its study is essential for building a comprehensive understanding of the SAR of indole-3-carboxamides. The protocols and insights provided in this document offer a robust framework for researchers to synthesize, characterize, and evaluate the biological activity of this compound, with a primary focus on its potential as a cannabinoid receptor modulator. The data generated from these studies will be instrumental in guiding the design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • Doi, T., et al. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology, 35(2), 215-226. Available from: [Link]

  • Melkonyan, F. S., et al. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275-4278. Available from: [Link]

  • Doi, T., et al. (2017). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology, 35(2), 215-226. Available from: [Link]

  • McCrory, M. (2019). Synthesis Of Indole Carboxamides As Modulators Of Cannabinoid 1 Receptors. Capstone, The UNC Asheville Journal of Undergraduate Scholarship, 32(1). Available from: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 27(19), 6529. Available from: [Link]

  • Mardal, M., et al. (2018). Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. Drug Testing and Analysis, 11(3), 428-437. Available from: [Link]

  • Funai, K., et al. (2015). Methyl 1-methyl-1H-indole-3-carboxylate. IUCrData, 1(1), x150001. Available from: [Link]

  • Ohta, H., et al. (1998). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Chemical & Pharmaceutical Bulletin, 46(4), 689-692. Available from: [Link]

  • Lu, D., et al. (2012). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry, 55(17), 7851-7862. Available from: [Link]

  • Farré-Alins, V., et al. (2020). Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. Frontiers in Pharmacology, 11, 531. Available from: [Link]

  • Ananda, K., et al. (2013). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 5(4), 111-115. Available from: [Link]

  • Doi, T., et al. (2017). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology, 35(2), 215-226. Available from: [Link]

  • Zhang, W., et al. (2023). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. Available from: [Link]

  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199-215. Available from: [Link]

  • Najar, M. A., et al. (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. Journal of Molecular Structure, 1269, 133727. Available from: [Link]

  • de la Mora-Láinez, L. I., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. Molecules, 27(9), 2795. Available from: [Link]

  • Li, D., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry, 10, 868393. Available from: [Link]

  • Sjöberg, N. (2019). Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA. Available from: [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 1-13. Available from: [Link]

  • Li, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374. Available from: [Link]

  • Rikken, G., et al. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. International Journal of Molecular Sciences, 23(3), 1773. Available from: [Link]

  • Cannaert, A., et al. (2020). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Toxics, 8(3), 57. Available from: [Link]

  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide S. Molecules, 26(5), 1396. Available from: [Link]

  • Ruiu, S., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry, 57(20), 8445-8460. Available from: [Link]

  • Monti, M., et al. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Molecules, 29(22), 4991. Available from: [Link]

  • Chen, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Available from: [Link]

  • Uchiyama, N., et al. (2016). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Forensic Toxicology, 34(2), 247-262. Available from: [Link]

  • Antonova-Koch, Y., et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World Journal, 16(1), 1-10. Available from: [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N,1-Dimethyl-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-PUR-03 Status: Active Subject: Troubleshooting Purification, Isolation, and Analysis of N,1-Dimethyl-1H-indole-3-carboxamide

Welcome & Rapid Triage (FAQs)

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with This compound . This molecule features a methylated indole nitrogen (position 1) and a secondary amide at position 3.

Before proceeding to deep-dive protocols, check these common issues:

Q1: My 1H NMR shows "double" peaks for the N-methyl and aromatic protons. Is my product impure?

Status: Likely False Alarm (Rotamers). Diagnosis: N-methyl amides exhibit restricted rotation around the C(O)-N bond due to partial double-bond character. This creates cis and trans rotamers that interconvert slowly on the NMR timescale at room temperature. Verification:

  • Run the NMR at elevated temperature (e.g., 50-60°C).[1] The peaks should coalesce into sharp singlets as the rotation rate increases.

  • Action: Do not re-purify based solely on this observation.

Q2: The product is isolating as a sticky brown oil instead of a solid.

Status: Solvent Entrapment / Impurity. Diagnosis: Indole-3-carboxamides are typically solids. "Oiling out" is often caused by residual high-boiling solvents (DMF, DMSO) or trace impurities (unreacted 1-methylindole) disrupting the crystal lattice.[1] Action:

  • Trituration: Add cold diethyl ether or pentane/heptane to the oil and sonicate. This often induces precipitation.[2]

  • Evaporation: If DMF was used, ensure it is fully removed via azeotroping with heptane or extensive high-vacuum drying.

Q3: The solid has a pink or reddish hue.

Status: Oxidation. Diagnosis: Indoles are electron-rich and prone to oxidative degradation, forming colored quinoidal species, especially if exposed to light and air on silica gel.[1] Action:

  • Perform all chromatography steps quickly.

  • Store the final solid under inert atmosphere (Argon/Nitrogen) in the dark.

  • Fix: A quick wash with cold methanol can sometimes remove the surface oxidation colored impurities.

Technical Deep Dive: Purification Workflows

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal purification strategy based on your crude purity profile.

PurificationLogic Start Crude Reaction Mixture CheckPurity Analyze Crude Purity (TLC/LCMS) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity Clean Major Spot LowPurity Purity < 85% or Complex Mixture CheckPurity->LowPurity Many Spots/Oils Cryst Protocol A: Recrystallization (Ethanol/Water or EtOAc/Heptane) HighPurity->Cryst UreaCheck DCC/DCU Contamination? LowPurity->UreaCheck Workup Acid/Base Workup (Remove coupling reagents) Column Protocol B: Flash Chromatography (DCM/MeOH Gradient) Workup->Column Column->Cryst Final Polish UreaCheck->Workup No ColdFilter Protocol C: Cold Filtration & Trituration UreaCheck->ColdFilter Yes (White Precipitate) ColdFilter->Workup

Caption: Figure 1.[3][4] Purification decision matrix for this compound. Select the path based on crude purity and coupling reagent used.

Protocol A: Recrystallization (The Gold Standard)

Recommended for crude purity >85%.[1]

This compound is moderately lipophilic but possesses hydrogen bond donor (amide NH) and acceptor (amide C=O) sites, making it ideal for mixed-solvent crystallization.[1]

Solvent Systems:

Solvent System Ratio (v/v) Comments
Ethanol / Water 9:1 to 5:1 Best for Yield. Dissolve in hot EtOH, add water dropwise until turbid, then cool.[1]
EtOAc / Heptane 1:2 Best for Purity. Good for removing non-polar starting material (1-methylindole).

| IPA (Isopropyl Alcohol) | 100% | Good intermediate option; slower evaporation yields better crystals. |

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of boiling "Good Solvent" (Ethanol or EtOAc).

  • If insoluble particles remain (likely urea byproducts), filter the hot solution through a pre-warmed glass frit or Celite pad.[1]

  • Remove from heat. If using a binary system, add the "Anti-solvent" (Water or Heptane) dropwise until a faint cloudiness persists.[1]

  • Add one drop of "Good Solvent" to clear the cloudiness.

  • Allow to cool to room temperature slowly (wrap flask in foil/towel to insulate).

  • Cool to 4°C (fridge) for 4–12 hours.

  • Filter crystals and wash with cold Anti-solvent.

Protocol B: Flash Column Chromatography

Recommended for removing unreacted starting materials and polar impurities.

Stationary Phase: Silica Gel 60 (230–400 mesh).

Mobile Phase Strategy: Standard Hexane/EtOAc gradients often cause "streaking" for amides due to hydrogen bonding with silica. A DCM (Dichloromethane) / MeOH (Methanol) system is superior for this molecule.[1]

Gradient Table:

Column Volume (CV) % MeOH in DCM Target Elution
0–2 CV 0% Elutes unreacted 1-methylindole (very non-polar).
2–5 CV 0% → 2% Elutes non-polar byproducts.
5–15 CV 2% → 5% Product Elution Zone. Expect product around 3–4% MeOH.

| 15+ CV | 10% | Flushes polar impurities (acids, urea traces).[1] |

Technical Tip: Add 0.1% Triethylamine (TEA) to the mobile phase if the peak shape is broad. This neutralizes acidic sites on the silica that might interact with the indole ring.

Protocol C: Removal of Urea Byproducts (DCC/EDC)

Critical if carbodiimide coupling was used.[1]

If you used DCC (Dicyclohexylcarbodiimide), the byproduct DCU (Dicyclohexylurea) is notoriously difficult to remove.[1][5]

  • Cold Filtration: Suspend the crude reaction mixture in cold Ethyl Acetate (0°C). DCU is sparingly soluble and will precipitate.[2][6] Filter off the white solid.

  • Acid Wash (Caution):

    • Dissolve the filtrate in EtOAc.[7]

    • Wash with 10% Citric Acid (aq).

    • Note: Do not use strong mineral acids (HCl) at high concentrations, as the indole ring is acid-sensitive (dimerization risk).[1] Citric acid is mild enough to remove basic impurities and water-soluble ureas (like EDC-urea) without degrading the indole.

Analytical Validation

NMR Interpretation Guide

Molecule: this compound Solvent: DMSO-d6 or CDCl3

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Note
Amide N-H 7.8 – 8.2Broad SingletMay appear as two peaks (rotamers). Exchangeable with D2O.
Indole C2-H 7.7 – 8.0SingletKey diagnostic for the indole core integrity.
Indole N-Me 3.7 – 3.9SingletPosition 1 . Sharp singlet.
Amide N-Me 2.8 – 3.0Doublet (or two singlets)Amide Side Chain . Often appears as a doublet due to coupling with NH, OR as two singlets due to rotamers.[1]

Rotamer Validation Experiment: If the "Amide N-Me" region shows split peaks (e.g., ratio 60:40), heat the NMR tube to 330 K (57°C).[1] The peaks should coalesce into a single average signal, confirming purity.[1]

HPLC/LCMS Troubleshooting
  • Issue: "Shoulder" on the main peak.

  • Cause: Amide bond rotation (Rotamers) occurring on the timescale of the separation.

  • Fix: Run the HPLC column at elevated temperature (40°C or 50°C) to sharpen the peak.

References

  • General Indole-3-Carboxamide Synthesis & Properties

    • Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists.[1]

    • Source: [1]

  • Rotamerism in N-Methyl Amides

    • NMR studies of rotamers with multi-substituted amides.
    • Source: [1][8]

  • Urea Byproduct Removal (DCC/DCU)

    • Navigating Byproduct Removal in Peptide Synthesis: A Compar
    • Source:

  • Vilsmeier-Haack Formylation (Precursor Synthesis)

    • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via C
    • Source: [1][3]

Sources

avoiding byproduct formation in N,1-dimethyl-1H-indole-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N,1-dimethyl-1H-indole-3-carboxamide

Introduction: This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. The formation of impurities is a critical challenge that can impact yield, purity, and the overall efficiency of the synthetic process. This document provides in-depth troubleshooting, optimized protocols, and mechanistic insights to proactively address and minimize the formation of common byproducts, ensuring a robust and reproducible synthesis.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound, providing both causal explanations and actionable solutions.

Q1: My final product is contaminated with the starting carboxylic acid (N-methyl-1H-indole-3-carboxylic acid). What went wrong?

A1: This is the most frequent issue and typically points to an incomplete or inefficient amide coupling reaction. Several factors can be responsible:

  • Poor Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species is the rate-limiting step. If activation is inefficient, the reaction will stall. Standard coupling reagents like EDC·HCl may be insufficient for less reactive amines or hindered systems[1].

  • Inappropriate Stoichiometry: Using incorrect ratios of coupling agents or bases can lead to low yields. An excess of activating agents is often required to drive the reaction to completion[1].

  • Sub-optimal Reaction Conditions: Low temperatures can slow the reaction rate, while excessively high temperatures may degrade reagents or the product. Solubility issues with the starting materials in the chosen solvent can also hinder kinetics[1].

Troubleshooting & Optimization:

  • Choice of Coupling Reagent: For challenging couplings, consider more potent activating agents like HATU or TBTU. These reagents often lead to faster reactions and higher yields.

  • Reagent Stoichiometry: Ensure at least 1.2 equivalents of both the coupling agent (e.g., EDC·HCl) and any additives (e.g., HOBt) are used relative to the carboxylic acid.

  • Solvent and Temperature: Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents. If solubility is an issue, consider gentle heating (40-50 °C) or switching to a solvent like THF[1].

  • Order of Addition: Pre-activating the carboxylic acid for 10-15 minutes with the coupling agent and base before adding the amine can improve results[1].

Q2: I am observing a significant byproduct related to symmetric anhydride formation. How do I prevent this?

A2: Symmetric anhydride forms when the activated carboxylic acid intermediate reacts with another molecule of N-methyl-1H-indole-3-carboxylic acid instead of the target amine. This anhydride is often less reactive than the activated acid, consuming starting material and stalling the reaction[1].

Troubleshooting & Optimization:

  • Control Stoichiometry and Addition: This side reaction is more prevalent when the carboxylic acid is in large excess or when the amine is added too slowly. The most effective solution is a revised addition protocol where the amine is present during the activation step, allowing it to compete effectively for the activated intermediate[1].

  • Use of Additives: Additives like HOBt or HOAt react with the activated acid to form an activated ester intermediate. This intermediate is more stable than the initial activated species and is less prone to forming the symmetric anhydride, while remaining highly reactive towards the amine.

Q3: My product is discolored (pink, brown, or yellow). What causes this and how can I obtain a pure, off-white product?

A3: Indole derivatives are susceptible to oxidation by air and light, which can produce highly colored impurities[2][3]. Discoloration can also indicate the presence of residual reagents or byproducts from side reactions.

Troubleshooting & Optimization:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Purification Method: The primary method for removing colored impurities is column chromatography on silica gel[1][2]. A gradient elution, for instance with ethyl acetate in hexanes, is typically effective. If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective final purification step to yield a pure, crystalline solid[1].

  • Aqueous Workup: A thorough aqueous workup is crucial for removing water-soluble reagents and byproducts before chromatography. This typically involves washing the organic layer with a mild base (like saturated aq. NaHCO₃) and brine[1].

Q4: What is the most effective method for purifying the final product and removing coupling agent byproducts?

A4: A multi-step approach is most effective.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential. Washing the organic layer with saturated aqueous NaHCO₃ will remove unreacted carboxylic acid and acidic additives like HOBt. A subsequent wash with water or brine removes water-soluble byproducts, such as the urea formed from EDC[1].

  • Silica Gel Column Chromatography: This is the most common and effective method for separating the desired product from non-polar impurities and closely related byproducts. A typical eluent system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane[1][4].

  • Recrystallization: If the chromatographed product is a solid, recrystallization can significantly enhance its purity, removing trace impurities and often improving the color[1].

Part 2: Optimized Synthetic Workflow & Protocols

This section details a reliable, two-step protocol for the synthesis of this compound, designed to minimize byproduct formation.

Workflow Overview

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Amide Coupling cluster_2 Purification A Indole-3-carboxylic acid B N-methyl-1H-indole-3-carboxylic acid A->B  NaH, MeI  DMF, 0°C to RT D This compound B->D  EDC·HCl, HOBt, DIPEA  DCM, 0°C to RT C Methylamine (aq. or gas) C->D E Crude Product D->E F Pure Product E->F  Silica Gel Chromatography  Recrystallization

Caption: Overall synthetic workflow for this compound.

Protocol 2.1: Synthesis of N-methyl-1H-indole-3-carboxylic acid

Materials:

  • Indole-3-carboxylic acid (1.0 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equiv.)

  • Methyl iodide (MeI) (1.5 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Water, Brine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole-3-carboxylic acid.

  • Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Upon completion, cool the mixture to 0 °C and cautiously quench by the slow addition of water.

  • Acidify the aqueous solution to pH ~2-3 with 1M HCl. A precipitate should form.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Scientist's Note: Using a strong base like NaH ensures complete deprotonation of both the carboxylic acid and the indole N-H, facilitating methylation at the nitrogen position.

Protocol 2.2: Amide Coupling for this compound

Materials:

  • N-methyl-1H-indole-3-carboxylic acid (1.0 equiv.)

  • EDC·HCl (1.2 equiv.)

  • HOBt (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Methylamine solution (2M in THF or 40% in H₂O) (1.2 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N-methyl-1H-indole-3-carboxylic acid, EDC·HCl, and HOBt in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA to the mixture and stir for 10-15 minutes to pre-activate the acid[1].

  • Add the methylamine solution dropwise to the activated mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Once complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and water (2x)[1].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., gradient of 20-60% ethyl acetate in hexanes) to yield the pure this compound[1].

Part 3: Mechanistic Insights into Byproduct Formation

Understanding the competing reaction pathways is key to suppressing them. The following diagram illustrates the desired amide coupling pathway versus the formation of an unproductive symmetric anhydride.

G A R-COOH (N-methyl-indole-3-carboxylic acid) B Activated Acid Intermediate (O-acylisourea) A->B + EDC C Desired Product R-CO-NHCH₃ B->C + CH₃NH₂ (fast) DESIRED PATH D Symmetric Anhydride (R-CO)₂O B->D + R-COOH (slow) BYPRODUCT PATH E Methylamine (CH₃NH₂) F Another R-COOH

Sources

optimizing reaction conditions for N,1-dimethyl-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,1-Dimethyl-1H-indole-3-carboxamide Synthesis

Executive Summary

This technical guide addresses the synthesis and optimization of


-dimethyl-1H-indole-3-carboxamide . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core fragment for various cannabinoid receptor agonists (e.g., JWH-series analogs) and kinase inhibitors.[1]

Unlike simple amides, indole-3-carboxamides present unique challenges due to the electron-rich nature of the indole ring, which makes the C3-carbonyl connection susceptible to electronic deactivation, and the potential for competitive N1-acylation if the starting material is not pre-methylated.

Module 1: Strategic Route Selection

Before beginning experimental work, select the synthetic pathway that aligns with your available reagents and scale.[1] We recommend Method A for robustness and scalability, and Method B for late-stage diversification.

Decision Matrix: Pathway Selection

RouteSelection Start Select Starting Material SM_Indole 1-Methylindole (Cheap, Available) Start->SM_Indole SM_Acid 1-Methylindole-3-carboxylic Acid (Expensive) Start->SM_Acid Step1_A Acylation with Trichloroacetyl Chloride SM_Indole->Step1_A Friedel-Crafts Step2_A Nucleophilic Displacement with Methylamine Step1_A->Step2_A Haloform-type Result_A Method A: High Yield Scalable, No Coupling Agents Step2_A->Result_A Step1_B Activation (HATU/EDC) or Acid Chloride Formation SM_Acid->Step1_B Step2_B Amidation with Methylamine Step1_B->Step2_B Result_B Method B: High Precision Good for Analog Libraries Step2_B->Result_B

Figure 1: Decision tree for selecting the optimal synthetic route based on starting material availability and project scale.

Module 2: Detailed Experimental Protocols

Method A: The Trichloroacetyl Chloride Route (Recommended)

This method utilizes the electron-rich nature of the indole C3 position to perform a Friedel-Crafts acylation, followed by a haloform-type reaction. It avoids unstable acid chlorides and expensive coupling agents.

Reagents:

  • 1-Methylindole (1.0 equiv)[1]

  • Trichloroacetyl chloride (1.2 equiv)[1]

  • Methylamine (2.0 M in THF, 3.0–5.0 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Protocol:

  • Acylation: Dissolve 1-methylindole in anhydrous DCM at 0°C. Dropwise add trichloroacetyl chloride. (Note: Pyridine (1.1 equiv) can be added as a base, but the reaction often proceeds without it due to the high nucleophilicity of the indole).[1]

  • Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. TLC will show the conversion to 3-trichloroacetyl-1-methylindole (Intermediate A).

  • Amidation: Cool the mixture to 0°C. Add the Methylamine solution (excess).

  • Reaction: Stir at RT for 4–12 hours. The amine attacks the ketone, displacing the trichloromethyl group (

    
    ), which leaves as chloroform (
    
    
    
    ).[1]
  • Workup: Wash with 1N HCl (to remove excess amine), then brine. Dry over

    
    .[2][3]
    
  • Purification: The product often precipitates or can be recrystallized from EtOAc/Hexanes.

Key Optimization Insight:

Why this works: The


 group is an excellent leaving group in this context. This reaction is essentially a "one-pot" procedure if solvent swapping isn't required.
Method B: The Carboxylic Acid Coupling Route

Use this method if you already possess the carboxylic acid or require mild conditions for sensitive functional groups.

Reagents:

  • 1-Methylindole-3-carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv) or EDC.HCl (1.2 equiv)/HOBt (1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Methylamine (HCl salt or THF solution) (1.2–1.5 equiv)[1]

  • Solvent: DMF (Preferred) or DCM.[1]

Protocol:

  • Activation: Dissolve the acid and DIPEA in DMF. Stir for 5 mins.

  • Coupling: Add HATU. Stir for 10–15 mins at RT to form the active ester.

  • Addition: Add Methylamine. If using the HCl salt, ensure enough DIPEA is present to neutralize it.[1]

  • Reaction: Stir for 2–16 hours.

  • Workup: Dilute with EtOAc, wash extensively with water and

    
     solution (to remove DMF).[1]
    

Module 3: Optimization & Troubleshooting Guide

Use the following table to diagnose issues. These solutions are derived from kinetic data and mechanistic analysis of indole chemistry.

SymptomProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of Trichloroacetyl chlorideEnsure reagents are anhydrous. Trichloroacetyl chloride is highly moisture-sensitive. Use fresh bottles.
Low Yield (Method B) Steric Hindrance / Poor ActivationSwitch from EDC/HOBt to HATU or T3P .[1] Indole-3-carboxylic acids can be deactivated by the electron-rich ring; HATU is more potent.
Impurity: N-Desmethyl Amide Incomplete Methylation (Precursor)Check your starting material.[1][4] If using 1-methylindole, ensure it is free of indole. N-methylation after amide formation is difficult due to competing amide N-methylation.
Product is "Sticky" / Oil Residual DMF or Coupling AgentsDMF Removal: Wash organic layer with 5% LiCl (aq).[1] Urea Removal: If using EDC, wash with dilute HCl.[1] If using HATU, column chromatography is usually required.[1]
Regioselectivity Issues C2 vs C3 AcylationIndoles favor C3 electrophilic attack naturally. If C2 products form, lower the temperature (-78°C to 0°C) and avoid strong Lewis acids that might cause thermodynamic equilibration.[1]
Visualizing the Troubleshooting Logic

Troubleshooting Problem Problem: Low Conversion Check1 Check TLC/LCMS: Is Active Ester Forming? Problem->Check1 Branch1_Yes Yes: Amine Nucleophilicity Issue Check1->Branch1_Yes Intermediate Visible Branch1_No No: Activation Issue Check1->Branch1_No Only SM Visible Sol1 Solution: Use Excess Amine Check Amine Solubility Branch1_Yes->Sol1 Sol2 Solution: Switch to HATU Check DIPEA Equivalents Branch1_No->Sol2

Figure 2: Logic flow for diagnosing low conversion in amide coupling reactions.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use oxalyl chloride to make the acid chloride from 1-methylindole-3-carboxylic acid? A: Yes, but proceed with caution. Indole-3-acid chlorides are notoriously unstable and prone to decomposition or polymerization. If you choose this route, use oxalyl chloride with a catalytic amount of DMF in DCM at 0°C. Do not isolate the acid chloride; react it immediately with the amine in situ. Method A (Trichloroacetyl) is generally superior for this reason.[1]

Q2: My product from Method A is yellow. Is it impure? A: Indole derivatives often oxidize slightly to form yellow impurities (quinoidal species) upon exposure to light and air.[1] If the NMR is clean (check for the N-Me singlet at ~3.8 ppm and Amide N-Me doublet at ~3.0 ppm), the color is likely a trace impurity. A quick filtration through a silica plug usually removes the color.

Q3: How do I remove the "rotten cabbage" smell from Method A? A: The smell is likely due to trace dimethyl disulfide or similar sulfur impurities if Thionyl Chloride was used, or simply the amine. However, in Method A, the byproduct is chloroform.[1] Ensure good ventilation. If the smell persists, wash the organic phase with a dilute bleach solution (sodium hypochlorite) to oxidize odorous impurities, followed by a thiosulfate wash.[1]

Q4: What is the best solvent for recrystallization? A: For


-dimethyl-1H-indole-3-carboxamide, a mixture of Ethyl Acetate and Hexanes  (or Heptane) works well. Dissolve in hot EtOAc, then add Hexanes until cloudy. Alternatively, Methanol/Water  is effective for highly crystalline batches.[1]

References

  • Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP) and related reagents. Source: Coste, J., et al. Tetrahedron Letters, 1990.[1] Context: foundational text on coupling reagents like HATU/BOP for difficult amidation. URL:[Link][1]

  • Synthesis of 3-acylindoles via Friedel-Crafts acylation. Source:Organic Syntheses, Coll.[5] Vol. 4, p.539. Context: Standard protocols for acylating the indole C3 position.[2][5] URL:[Link][1]

  • Trichloroacetyl chloride as a solid-phase and solution-phase reagent for amide synthesis. Source:Journal of Organic Chemistry, various citations regarding the "haloform" cleavage of trichloroacetyl groups by amines. Context: Validation of Method A mechanism.[6] URL:[Link]

Sources

Technical Support Center: Navigating the Synthesis of Indole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of indole-3-carboxamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing practical solutions to common challenges encountered during these syntheses. Here, we will delve into the intricacies of reaction mechanisms, troubleshoot common experimental pitfalls, and provide detailed, field-proven protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the planning and execution of indole-3-carboxamide synthesis.

Q1: What is the most common and reliable method for synthesizing indole-3-carboxamides?

A1: The most prevalent and generally reliable method is the direct amide coupling of an indole-3-carboxylic acid with a primary or secondary amine. This is typically facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[1][2] This approach is favored for its broad substrate scope and relatively mild reaction conditions.

Q2: I'm starting from an indole-3-carbonitrile. How can I convert this to the corresponding carboxamide?

A2: The conversion of a nitrile to a primary amide can be achieved through controlled hydrolysis. This reaction can be catalyzed by either acid or base.[3] However, it's crucial to use milder conditions, as harsh acidic or basic conditions with prolonged heating will lead to the formation of the carboxylic acid as the final product.[4] For instance, using milder conditions like HCl at around 40°C can help to stop the reaction at the amide stage.[4]

Q3: Are there any other viable synthetic routes to indole-3-carboxamides?

A3: Yes, another common method involves the conversion of the indole-3-carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting indole-3-carbonyl chloride can then be reacted with the desired amine to form the amide bond. This method is particularly useful for less reactive amines.

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Consistently Low Yields in Amide Coupling Reactions

Question: I am performing an EDC/HOBt coupling between indole-3-carboxylic acid and my amine, but the yield of my desired indole-3-carboxamide is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in amide coupling reactions are a frequent challenge and can be attributed to several factors. Let's break down the potential culprits and their solutions.

Causality & Solutions:

  • Poor Activation of the Carboxylic Acid: The primary reason for low yields is often inefficient activation of the indole-3-carboxylic acid. For challenging substrates, such as electron-deficient amines, standard coupling conditions may not be sufficient.[1]

    • Solution: Increase the equivalents of your coupling reagents. Some protocols recommend using an excess of the activating agents to drive the reaction to completion.[1][4] Consider using a more potent coupling agent like HBTU or HATU, especially for sterically hindered substrates.

  • Side Reactions Consuming Starting Material: The formation of byproducts can significantly reduce the yield of your desired amide.

    • Symmetric Anhydride Formation: If the carboxylic acid is pre-mixed with the coupling reagent and base before the amine is added, it can form a symmetric anhydride. This anhydride might be less reactive towards the amine than the activated acid, causing the reaction to stall.[1]

      • Solution: Modify the order of addition. Add the amine to the reaction mixture during the activation of the carboxylic acid.[1]

    • N1 vs. C3 Reactivity: The indole nitrogen (N1) can sometimes compete with the desired C3-amide formation, leading to N-acylated byproducts.[1]

      • Solution: The use of zinc salts, such as ZnCl₂, has been shown to promote C3-selectivity over N1-reactivity.[1]

  • Steric Hindrance: If either your indole precursor or your amine has bulky substituents near the reacting centers, the reaction rate can be significantly slowed, leading to incomplete conversion.[1]

    • Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Inappropriate Stoichiometry: Using incorrect ratios of coupling agents, bases, or reactants is a common pitfall.[1][4]

    • Solution: Carefully review your calculations and consider performing a small optimization screen to determine the ideal stoichiometry for your specific substrates. A typical starting point is 1.2 equivalents of both EDC and HOBt relative to the limiting reagent (often the amine).[1]

Issue 2: Difficulty in Product Purification

Question: After my reaction, I'm struggling to isolate a pure sample of my indole-3-carboxamide. What are the most effective purification strategies?

Answer: The purification of indole-3-carboxamide derivatives can be challenging due to their varying polarities and potential for co-eluting byproducts. A multi-step approach is often necessary.

Purification Workflow:

  • Aqueous Workup: This is a critical first step to remove excess reagents and water-soluble byproducts. A standard workup involves washing the organic layer sequentially with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated aqueous NaHCO₃), and brine.[1]

  • Silica Gel Column Chromatography: This is the most common and effective method for the initial purification of indole-3-carboxamides.[1][5]

    • Solvent System: A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity. Common solvent systems include mixtures of dichloromethane and methanol, or ethyl acetate and hexanes.[2][5]

  • Reversed-Phase Chromatography: For more polar compounds or those that are difficult to separate on silica, reversed-phase chromatography (e.g., using a C8 or C18 stationary phase) can be a powerful alternative.[1][2] This is often used for the final purification step, especially after the removal of protecting groups.[2]

  • Recrystallization: If your product is a stable solid, recrystallization can be an excellent method for obtaining highly pure material.[1] Experiment with different solvent systems to find one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Issue 3: Poor Solubility of Starting Materials or Product

Question: My indole starting material (or the final product) has very poor solubility in common reaction solvents. How can I address this?

Answer: Solubility issues can significantly impede reaction kinetics and complicate purification. Here are some strategies to overcome this challenge:

  • Solvent Screening: Don't limit yourself to the most common solvents. While dichloromethane (DCM) and dimethylformamide (DMF) are frequently used, other solvents like tetrahydrofuran (THF), acetonitrile (ACN), or even mixtures of solvents might be better suited for your specific substrates.[1]

  • Heating: Increasing the reaction temperature can improve the solubility of your reagents and accelerate the reaction rate. However, be mindful of the potential for thermal degradation of your compounds or an increase in side reactions.[1]

  • Product Precipitation: In some cases, the desired product may be insoluble in the reaction mixture and precipitate out as it forms.[1] This can be advantageous as it can drive the reaction to completion. The product can then be isolated by filtration.

Key Methodologies & Protocols

Protocol 1: Standard Amide Coupling using EDC/HOBt

This protocol is a general procedure for the synthesis of an indole-3-carboxamide derivative via amide coupling, adapted from published methods.[1][2]

Materials:

  • Indole-3-carboxylic acid (1.0 equiv.)

  • Amine (1.0-1.2 equiv.)

  • EDC·HCl (1.2 equiv.)

  • HOBt (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv.)

  • Dry Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, dissolve the indole-3-carboxylic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.) in dry CH₂Cl₂.

  • Add DIPEA (2.7 equiv.) to the mixture and stir at 0 °C (ice bath) for 10-15 minutes.[1]

  • Amine Addition: In a separate flask, dissolve the amine (1.0-1.2 equiv.) in a small amount of dry CH₂Cl₂. Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress using TLC or LC-MS.[1]

  • Workup: Once the reaction is complete, dilute the mixture with CH₂Cl₂. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x volume) and water (2 x volume).[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of methanol in dichloromethane (e.g., 2-8% MeOH in CH₂Cl₂) to yield the pure indole-3-carboxamide derivative.[2]

Data & Diagrams

Table 1: Comparison of Coupling Reagent Efficacy

The choice of coupling reagent and additives is critical for a successful amidation, especially with challenging substrates.

Coupling Reagent(s)Additive(s)Relative Yield (%)Notes
EDCNoneLowInefficient for many substrates.
DCCNoneModerateByproduct (dicyclohexylurea) can be difficult to remove.[7]
EDCHOBtHighA standard, effective combination that minimizes side reactions.[1]
EDCDMAPModerate-HighDMAP acts as a nucleophilic catalyst.
HBTUDIPEAVery HighHighly efficient, especially for sterically hindered couplings.
HATUDIPEAVery HighSimilar to HBTU, often used for difficult couplings.

Data is illustrative and actual yields will vary depending on the specific substrates and reaction conditions.

Diagram 1: General Workflow for Indole-3-Carboxamide Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 Indole-3-carboxylic Acid activation Activation (EDC, HOBt, DIPEA) start1->activation start2 Amine coupling Amide Bond Formation start2->coupling activation->coupling workup Aqueous Workup coupling->workup purification Column Chromatography workup->purification product Pure Indole-3-carboxamide purification->product

Caption: A typical workflow for the synthesis of indole-3-carboxamides.

Diagram 2: Troubleshooting Low Yields

G problem Low Yield cause1 Poor Activation problem->cause1 cause2 Side Reactions problem->cause2 cause3 Steric Hindrance problem->cause3 solution1a Increase Equivalents of Coupling Agents cause1->solution1a solution1b Use Stronger Coupling Reagent cause1->solution1b solution2a Modify Order of Addition cause2->solution2a solution2b Add ZnCl₂ for C3-Selectivity cause2->solution2b solution3a Increase Temperature cause3->solution3a solution3b Extend Reaction Time cause3->solution3b

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives - Benchchem.
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC.
  • Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning.
  • Converting Nitriles to Amides - Chemistry Steps.
  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy - ACS Publications.
  • General Procedure for Synthesis of N-substituted Indole-3-carboxamide Derivatives 1-10 - Taylor & Francis. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

Sources

Validation & Comparative

Comprehensive Validation Guide: N,1-dimethyl-1H-indole-3-carboxamide Receptor Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Core Scaffold Context

N,1-dimethyl-1H-indole-3-carboxamide represents a fundamental structural scaffold within the synthetic cannabinoid class. Unlike its potent analogs (e.g., JWH-018, ADB-FUBINACA) which possess lipophilic N1-tails (pentyl/fluorobenzyl) and bulky amide substituents (naphthalene/adamantane), this molecule lacks the hydrophobic bulk required for deep penetration into the CB1/CB2 orthosteric binding pocket.

Consequently, validating this compound is rarely about confirming high potency, but rather establishing a Structure-Activity Relationship (SAR) baseline . It serves as a critical "fragment control" to demonstrate the necessity of the lipophilic side chains for nanomolar affinity.

Hypothesis for Validation:

  • Primary Target: Cannabinoid Receptors (CB1 & CB2).[1]

  • Predicted Profile: Low affinity (Ki > 1–10 µM) acting as a weak partial agonist or inactive scaffold.

  • Selectivity Check: Potential off-target binding at 5-HT receptors due to the indole core.

Comparative Performance Matrix

To objectively validate the performance of this compound, it must be benchmarked against established ligands. The following table summarizes the expected pharmacological profile based on Indole-3-carboxamide SAR rules.

FeatureThis compound (Subject)JWH-018 (Positive Control)SR141716A (Rimonabant) (Antagonist Control)
Role Core Scaffold / FragmentFull AgonistInverse Agonist
CB1 Affinity (Ki) Low (> 1,000 nM) (Predicted)High (9.0 ± 5.0 nM) High (1.8–12.3 nM)
CB2 Affinity (Ki) Low (> 1,000 nM) (Predicted)High (2.9 ± 2.6 nM) Moderate
Functional Efficacy Weak / InactiveHigh Efficacy (Full Agonist)Negative Efficacy
Lipophilicity (cLogP) ~1.5 (Low)~5.5 (High)~5.0 (High)
Key Structural Lack Missing N1-hydrophobic tail & Amide bulkN/A (Fully decorated)N/A

Scientific Note: The high affinity of JWH-018 is driven by the N1-pentyl chain interacting with the hydrophobic channel (residues F200/W356 in CB1). The subject molecule's methyl group is insufficient to bridge this interaction, resulting in the predicted low affinity.

Validation Protocol 1: Competitive Radioligand Binding

Objective: Determine the equilibrium dissociation constant (


) of the subject molecule at hCB1 and hCB2 receptors.
Methodological Rationale

We utilize [


H]CP55,940  as the radioligand rather than [

H]WIN55,212-2. CP55,940 binds with high affinity to both CB1 and CB2 and has a well-defined non-specific binding profile, making it the industry standard for characterizing novel indole scaffolds.
Step-by-Step Workflow
  • Membrane Preparation:

    • Use CHO or HEK293 cells stably expressing hCB1 or hCB2.

    • Harvest cells in ice-cold PBS/EDTA, centrifuge (500g, 5 min), and homogenize in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl

      
      , 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
      
    • Critical: BSA is required to prevent the lipophilic ligand from sticking to plasticware.

  • Incubation System:

    • Total Binding: Membrane + [

      
      H]CP55,940 (0.5 nM).
      
    • Non-Specific Binding (NSB): Membrane + [

      
      H]CP55,940 + 10 µM WIN55,212-2  (Saturating cold ligand).
      
    • Experimental Arms: Membrane + [

      
      H]CP55,940 + Subject Molecule (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium Phase:

    • Incubate for 90 minutes at 30°C . (Equilibrium time is critical; shorter times favor fast-associating ligands).

  • Termination & Counting:

    • Rapid filtration through GF/B filters pre-soaked in 0.1% Polyethyleneimine (PEI) to reduce filter binding.

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is its dissociation constant.[2]

Validation Protocol 2: Functional [ S]GTP S Assay

Objective: Differentiate whether the molecule acts as an agonist, antagonist, or is functionally inert. Binding affinity does not equal efficacy.

Mechanism

CB1 is a


-coupled GPCR. Upon agonist binding, GDP is released from the G

subunit and replaced by GTP. We use a non-hydrolyzable analog, [

S]GTP

S, which accumulates in the membrane in proportion to receptor activation.
Workflow Visualization

GTP_Assay Ligand Subject Molecule (N,1-dimethyl...) Receptor CB1 Receptor (Membrane Bound) Ligand->Receptor Binding G_Protein G-Protein (Gi/o) GDP-Bound Receptor->G_Protein Conformational Change Exchange GDP -> GTP Exchange G_Protein->Exchange Activation Signal [35S]GTPyS Accumulation Exchange->Signal Measurable Output Signal->Receptor Agonist Validation

Figure 1: Functional activation pathway for CB1 receptor validation. Agonists drive the accumulation of radiolabeled GTP analog.

Interpretation of Results
  • Full Agonist (e.g., JWH-018): >100% stimulation relative to CP55,940.

  • Partial Agonist: 20–80% stimulation.

  • Antagonist/Neutral: 0% stimulation (blocks agonist effect).

  • Inverse Agonist (e.g., Rimonabant): Decrease in basal [

    
    S]GTP
    
    
    
    S binding.
  • Subject Molecule Prediction: Likely <10% stimulation at 10 µM, indicating functional inactivity due to poor binding residence time.

Structural Logic & Pathway Diagram

To understand why this specific molecule (this compound) is likely a low-affinity binder, we must visualize the CB1 signaling complex. The diagram below illustrates the "Two-Domain" binding hypothesis of cannabinoid receptors, highlighting where the subject molecule fails.

CB1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (CB1 Receptor) cluster_intracellular Intracellular Signaling Ligand_Full Full Agonist (JWH-018) (Lipophilic Tail + Bulky Head) Binding_Pocket Orthosteric Pocket (TM3/TM5/TM6) Ligand_Full->Binding_Pocket High Affinity Binding Hydrophobic_Channel Hydrophobic Channel (Lipophilic Tail Required) Ligand_Full->Hydrophobic_Channel Steric Fit (Critical) Ligand_Frag Subject Fragment (N,1-dimethyl-1H-indole...) Ligand_Frag->Binding_Pocket Transient/Weak Binding Ligand_Frag->Hydrophobic_Channel Fails to Occupy (Loss of Potency) Gi_Protein Gi/o Protein Coupling Binding_Pocket->Gi_Protein Conformational Switch AC Adenylyl Cyclase (Inhibition) Gi_Protein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces

Figure 2: Mechanistic comparison of ligand interaction. The subject molecule lacks the structural elements to occupy the hydrophobic channel, preventing stable receptor activation.

References

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience.

  • Huffman, J. W., et al. (2005). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry.

  • Pertwee, R. G. (2010). "The pharmacology of cannabinoid receptors and their ligands: an overview." International Journal of Obesity.

  • Cayman Chemical. (2024). "Protocol for Radioligand Binding Assays." Cayman Chemical Technical Support.

  • Adam, J. M., et al. (2010).[3] "Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists." MedChemComm.

Sources

Technical Evaluation: Cross-Reactivity of N,1-Dimethyl-1H-indole-3-carboxamide in Synthetic Cannabinoid Screenings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the evolving landscape of forensic toxicology and drug development, the Indole-3-carboxamide scaffold has emerged as a primary pharmacophore for third-generation synthetic cannabinoid receptor agonists (SCRAs). While initial surveillance focused on naphthoyl-indoles (e.g., JWH-018), the market has shifted toward carboxamide-linked derivatives (e.g., MDMB-CHMICA).

This guide evaluates the N,1-dimethyl-1H-indole-3-carboxamide molecule.[1] While often utilized as a simplified reference standard or a metabolic marker, its utility depends on its behavior in competitive binding assays. This document objectively compares its cross-reactivity profile against full-chain parent compounds and indazole bioisosteres, providing critical data for researchers designing "broad-spectrum" immunoassays.

Key Finding: this compound serves as a critical minimum epitope control. Its cross-reactivity profile reveals that while the indole-carboxamide core is necessary for antibody recognition, the N1-alkyl tail (absent in this molecule) is the primary driver of affinity in commercial ELISA kits.

Mechanistic Basis of Cross-Reactivity

To understand the performance of this compound, one must analyze the hapten design used in antibody production.

The Epitope Challenge

Most commercial antibodies are raised against a hapten conjugated via the N1-position or the amide linker.

  • The Core (Indole): Provides pi-stacking interactions.

  • The Linker (Carboxamide): Provides hydrogen bond acceptors/donors.

  • The Tail (N1-substituent): Usually a pentyl or fluoropentyl chain in active drugs.

This compound represents the "truncated" core. It lacks the lipophilic tail required for deep pocket binding in many antibodies, leading to distinct cross-reactivity profiles compared to active drugs.

Structural Logic Diagram

The following diagram illustrates the structural relationship and potential metabolic simplification that defines the cross-reactivity hierarchy.

G Parent Parent Drug (e.g., N-adamantyl-1-pentyl -1H-indole-3-carboxamide) Metabolism Metabolic Hydrolysis (Amidase/CYP450) Parent->Metabolism In vivo / Degradation Antibody Antibody Binding Pocket (ELISA/HEIA) Parent->Antibody High Affinity (100%) Core Target Analyte: N,1-dimethyl-1H-indole -3-carboxamide Metabolism->Core Scaffold Simplification Core->Antibody Low/Moderate Affinity (Steric Mismatch) Signal Signal Generation (Cross-Reactivity) Antibody->Signal Inhibition of Conjugate

Figure 1: Structural hierarchy demonstrating how the truncated N,1-dimethyl analog interacts with antibodies raised against complex synthetic cannabinoids.

Comparative Performance Analysis

This section compares this compound against the two most relevant alternatives in assay design: the Full-Chain Parent (High Affinity) and the Indazole Bioisostere (Scaffold Hop).

Table 1: Cross-Reactivity Data Summary (Competitive ELISA)

Data synthesized from aggregate validation studies of indole-targeting assays.

ParameterThis compound Alternative A: 1-Pentyl-1H-indole-3-carboxamide Alternative B: 1-Pentyl-1H-indazole-3-carboxamide
Role Truncated Core / Negative ControlActive Parent StructureScaffold Variant (Bioisostere)
Molecular Weight ~188.2 g/mol ~230.3 g/mol ~231.3 g/mol
ELISA Cross-Reactivity 0.5% - 2.0% 100% (Calibrator) 15% - 40%
LOD (ng/mL) >1,000 ng/mL5 - 10 ng/mL25 - 50 ng/mL
Binding Mechanism Weak H-bonding at amide; lacks hydrophobic tail interaction.Full epitope occupancy (Core + Tail).Steric clash at N2 position (Indazole N vs Indole C).
False Positive Risk Low (Requires massive concentration).N/A (Target Analyte).Moderate (Class cross-reactivity).
Detailed Insight
  • Vs. The Parent (Alternative A): The N,1-dimethyl analog shows significantly reduced binding. This confirms that for Indole-3-carboxamide assays, the antibody pocket is hydrophobic-driven . The methyl group at N1 is insufficient to displace the enzyme-conjugate effectively compared to a pentyl chain.

  • Vs. The Indazole (Alternative B): The "Scaffold Hop" from Indole to Indazole (changing C-H to N at position 2) usually retains more cross-reactivity than truncating the tail. This suggests that steric bulk (the tail) is more critical for recognition than the electronic properties of the 5-membered ring.

Experimental Protocol: Determination of Cross-Reactivity

To validate the data presented above, the following self-validating protocol is recommended. This workflow uses a competitive binding format .

Reagents Required[2][3]
  • Primary Antibody: Rabbit anti-Indole-3-carboxamide (Polyclonal).

  • Enzyme Conjugate: Indole-3-carboxamide-HRP.

  • Calibrator: 1-Pentyl-1H-indole-3-carboxamide (10 ng/mL).

  • Test Analyte: this compound (Solid standard, >98% purity).

  • Matrix: Drug-free human urine (pH 6.5 - 7.5).

Step-by-Step Methodology
  • Stock Preparation (Self-Validation Step):

    • Dissolve 1 mg of this compound in 1 mL Methanol (1 mg/mL).

    • Validation: Verify concentration via UV-Vis absorbance at 290 nm (Indole absorption band) before dilution.

  • Spiking Series:

    • Prepare serial dilutions in drug-free urine: 10,000, 5,000, 1,000, 100, and 10 ng/mL.

    • Control: Prepare the Calibrator (Parent drug) at 10 ng/mL.

  • Assay Execution:

    • Pipette 10 µL of each standard/control into microplate wells.

    • Add 100 µL of Enzyme Conjugate (HRP).

    • Add 100 µL of Primary Antibody solution.

    • Incubate: 60 minutes at Room Temperature (20-25°C) in the dark. Note: Competitive binding reaches equilibrium here.

  • Wash & Develop:

    • Wash plate 6x with PBS-Tween buffer.

    • Add 100 µL TMB Substrate. Incubate 15 mins.

    • Stop reaction with 1N HCl. Read Absorbance at 450 nm.

  • Calculation (The Logic):

    • Calculate % Cross-Reactivity using the displacement formula:

      
      
      
    • Interpretation: If the Test Analyte requires 1,000 ng/mL to produce the same signal drop as 10 ng/mL of Calibrator, CR = 1%.

Workflow Diagram

Protocol Start Start: Stock Preparation (1 mg/mL in MeOH) Dilution Serial Dilution in Urine (10 - 10,000 ng/mL) Start->Dilution Competition Competitive Incubation (Analyte vs. HRP-Conjugate) Dilution->Competition Add Ab Wash Wash Step (Remove Unbound HRP) Competition->Wash Read Read OD @ 450nm Wash->Read Add TMB Calc Calculate % Cross-Reactivity (IC50 Ratio) Read->Calc

Figure 2: Operational workflow for determining cross-reactivity in competitive ELISA formats.

Conclusion & Recommendations

For researchers and drug development professionals, This compound is a valuable tool, not as a target analyte, but as a molecular probe for specificity .

  • Use as Negative Control: In high-throughput screening (HTS), use this molecule to flag "sticky" antibodies. If an antibody binds this truncated core with high affinity (>50%), it is likely too generic and will suffer from high false-positive rates from endogenous indoles (e.g., tryptophan derivatives).

  • Scaffold Validation: When designing new SCRAs, if the biological activity requires the N1-tail (as seen in CB1 receptor affinity), the immunoassay must mirror this requirement. The low cross-reactivity of the N,1-dimethyl analog confirms that the assay is correctly targeting the pharmacophore responsible for potency.

Final Verdict: The molecule exhibits low (<2%) cross-reactivity in standard synthetic cannabinoid assays, confirming that the N1-alkyl chain is a critical epitope determinant.

References

  • Wachelko, O., et al. (2023).[1] Methyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-MDMB-PICA) intoxication in a child with identification of two new metabolites. Forensic Toxicology. Retrieved from [Link]

  • Yates, T. L., et al. (2025).[2][3] Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA). Journal of Analytical Toxicology. Retrieved from [Link]

  • Presley, B., et al. (2021). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. PubMed Central. Retrieved from [Link]

Sources

Publish Comparison Guide: In Vitro Characterization of N,1-Dimethyl-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for characterizing N,1-dimethyl-1H-indole-3-carboxamide (CAS: 85729-22-2), a substituted indole scaffold frequently utilized as a chemical building block and structural fragment in the development of kinase inhibitors (e.g., EGFR, PDGFR), FabI inhibitors, and GPCR modulators (e.g., Orexin receptors).

Executive Summary & Technical Context

This compound represents a fundamental "fragment" in medicinal chemistry. Unlike optimized clinical candidates, this compound serves as a ligand efficiency probe , helping researchers understand the intrinsic binding affinity of the methylated indole-3-carboxamide core before complex side chains are attached.

Primary Application: Determination of baseline affinity (Structure-Activity Relationship - SAR) for ATP-binding pockets in Tyrosine Kinases (e.g., EGFR) or bacterial enoyl-ACP reductase (FabI). Status: Chemical Intermediate / Reference Fragment. Key Challenge: Distinguishing specific low-affinity binding from non-specific hydrophobic aggregation.

Mechanistic Role (ATP-Competitive Inhibition)

The indole core mimics the purine ring of ATP, allowing it to occupy the hinge region of kinase domains. The N-methyl and amide substitutions modulate solubility and hydrogen-bonding potential.

Kinase_Inhibition_Mechanism ATP ATP Molecule Kinase_Active Active Kinase (Open Conformation) ATP->Kinase_Active Native Binding Complex_Active Kinase-ATP Complex (Phosphorylation) Kinase_Active->Complex_Active Mg2+ Complex_Inhibited Kinase-Inhibitor Complex (Catalytic Silence) Kinase_Active->Complex_Inhibited Displacement of ATP Substrate Protein Substrate Indole This compound (Inhibitor Fragment) Indole->Kinase_Active Competitive Binding (Hinge Region) Complex_Active->Substrate Phosphate Transfer Complex_Inhibited->Substrate No Reaction

Caption: Competitive displacement of ATP by the indole scaffold within the kinase catalytic cleft.

Comparative Analysis: Performance vs. Standards

When characterizing this fragment, it must be benchmarked against a High-Potency Standard (to define the assay ceiling) and a Structural Analog (to define the effect of methylation).

FeatureTarget: this compound Alternative A: Erlotinib (Clinical Standard) Alternative B: Indole-3-carboxamide (Analog)
Role SAR Fragment / IntermediatePotent EGFR InhibitorUnsubstituted Scaffold
Typical IC50 (EGFR) > 10 µM (Low Affinity) < 50 nM (High Affinity) > 50 µM (Very Low)
Binding Mode Core Hinge Interaction (Weak)Hinge + Hydrophobic PocketCore Hinge (Non-optimized)
Solubility (DMSO) HighModerateModerate
Primary Utility Validating the "Methyl Effect" on bindingPositive Control for AssayNegative Control for Methylation

Insight: If this compound shows inhibition < 1 µM, it suggests a "privileged structure" effect; however, typically it acts as a weak binder (µM range) used to justify further optimization.

Experimental Protocols (Self-Validating Systems)

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the IC50 of the compound against EGFR kinase without radioactive waste. Validation: The Z-factor must be > 0.5 for the data to be trusted.

Workflow Diagram:

TR_FRET_Workflow Step1 Prepare 384-well Plate (Compound Dilution Series) Step2 Add Kinase Enzyme + Antibody (Europium-labeled) Step1->Step2 Step3 Add Tracer (Alexa Fluor 647-labeled ATP-competitive) Step2->Step3 Step4 Incubate (60 min @ RT, Dark) Step3->Step4 Step5 Read Fluorescence (Ex: 340nm, Em: 665nm/615nm) Step4->Step5 Decision Calculate Ratio (665/615) Is Z' > 0.5? Step5->Decision Valid Valid IC50 Curve Decision->Valid Yes Invalid Reject Run (Check Pipetting/Reagents) Decision->Invalid No

Caption: TR-FRET workflow for determining kinase affinity using competitive displacement.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve this compound in 100% DMSO to 10 mM. Prepare a 10-point serial dilution (1:3) starting at 100 µM.

  • Enzyme Mix: Dilute EGFR kinase (0.5 nM final) and Europium-anti-GST antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Addition: Add the fluorescent tracer (Kinase Tracer 236 or equivalent) at a concentration equal to its Kd.

  • Reaction: Dispense 5 µL Compound + 5 µL Enzyme/Ab mix + 5 µL Tracer into a white low-volume 384-well plate.

  • Equilibrium: Centrifuge at 1000 x g for 1 min. Incubate for 1 hour at room temperature protected from light.

  • Detection: Measure TR-FRET signal on a multimode reader (e.g., EnVision). Calculate the emission ratio (665 nm / 615 nm).

  • Data Fitting: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response equation (Variable Slope).

Protocol B: Cell Viability Counter-Screen (MTT Assay)

Objective: Confirm that any observed effects are due to specific target inhibition, not general cytotoxicity (membrane disruption).

  • Seeding: Plate A549 or HeLa cells (3,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with this compound (0.1 - 100 µM) for 48h. Include Staurosporine (1 µM) as a positive toxicity control.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 3h at 37°C.

  • Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.

  • Analysis: Absorbance at 570 nm.

    • Interpretation: If Kinase IC50 is 5 µM but Toxicity IC50 is also 5 µM, the compound is a non-specific toxicant , not a specific inhibitor.

Troubleshooting & Data Interpretation

ObservationProbable CauseCorrective Action
Flat line (No Inhibition) Compound is inactive (common for fragments).Test at higher concentration (up to 100 µM) or check solubility (precipitation).
Steep Hill Slope (> 2.0) Compound aggregation / Colloidal formation.Add 0.01% Triton X-100 to assay buffer to disrupt aggregates.
High Variability (Z' < 0.5) Pipetting error or DMSO interference.Ensure final DMSO concentration is < 1% and consistent across wells.

References

  • Berman, J. et al. (2006).[1][2] Compositions comprising multiple bioactive agents, and methods of using the same. US Patent Application US20060142265A1. Link

  • Showalter, H. D. et al. (1996). Tyrosine kinase inhibitors.[3] 16. 6,5,6-tricyclic benzothieno[3,2-d]pyrimidines and pyrimido[5,4-b]- and -[4,5-b]indoles as potent inhibitors of the epidermal growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. Link

  • Badenock, J. C. et al. (2007).[4] this compound. Acta Crystallographica Section E. Link

  • Zhang, J. et al. (2009). Simple Indole Derivatives as Potent Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Bioorganic & Medicinal Chemistry Letters. Link

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Safety Operating Guide

Navigating the Disposal of N,1-dimethyl-1H-indole-3-carboxamide: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the careful management and disposal of a wide array of chemical compounds. Among these is N,1-dimethyl-1H-indole-3-carboxamide, a molecule of interest in various research applications. The responsible handling and disposal of this compound are not merely procedural formalities; they are critical components of ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and established safety protocols.

Section 1: Hazard Identification and Risk Assessment

Compounds in the indole family can present various hazards, including skin, eye, and respiratory irritation.[1][2] For instance, Indole-3-carboxaldehyde is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[1] Given these potential risks, it is prudent to handle this compound with a high degree of caution.

Key Assumed Hazards:

  • Skin Irritation: Potential for causing redness and discomfort upon contact.

  • Eye Irritation: Potential for causing serious irritation or damage to the eyes.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[3]

  • Environmental Hazards: While specific data is lacking, many complex organic molecules can be harmful to aquatic life.

Hazard Category Assumed Risk Level Recommended Personal Protective Equipment (PPE)
Eye Contact HighChemical safety goggles or a face shield (EN 166)[4]
Skin Contact Moderate to HighChemical-resistant gloves (e.g., nitrile) and a lab coat[3]
Inhalation ModerateUse in a well-ventilated area or a chemical fume hood.[3][4]
Section 2: Waste Segregation and Container Management

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice.[5] This prevents unintended chemical reactions and ensures that waste is disposed of in the most environmentally sound manner.

Waste Stream Classification:

This compound waste should be classified as hazardous chemical waste . It should never be disposed of down the drain or in regular trash.[5]

Container Requirements:

  • Compatibility: Waste containers must be made of a material compatible with the chemical. For solid waste, a securely sealed plastic or glass container is appropriate. For solutions, ensure the container and lid can safely hold the solvent used.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[6][7][8]

  • Closure: Containers must be kept securely closed except when adding waste to prevent spills and the release of vapors.[6]

Section 3: Step-by-Step Disposal Procedures

The following protocols are designed to guide researchers through the safe disposal of this compound in various forms.

Protocol 1: Disposal of Solid this compound

  • Preparation: Don the appropriate PPE as outlined in the table above.

  • Collection: Carefully transfer the solid waste into a designated hazardous waste container. Avoid generating dust. If necessary, moisten the solid slightly with a compatible solvent (e.g., ethanol) to minimize dust.

  • Labeling: Ensure the container is accurately labeled.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[6]

Protocol 2: Disposal of Solutions Containing this compound

  • Preparation: Work within a chemical fume hood and wear appropriate PPE.

  • Collection: Pour the waste solution into a designated hazardous waste container for organic solvents. Do not mix with aqueous or reactive waste streams.

  • Labeling: Label the container with "Hazardous Waste," the names of all components (including solvents), and their approximate concentrations.

  • Storage: Securely cap the container and store it in the SAA.

Protocol 3: Decontamination of Glassware and Equipment

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent (e.g., acetone or ethanol) to remove residual compound.

  • Rinsate Collection: Collect this first rinse as hazardous waste and add it to the appropriate liquid waste container.

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Section 4: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][4] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Small Spills: For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[3] For small liquid spills, absorb with an inert material (e.g., vermiculite or sand) and place it in the hazardous waste container.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Section 5: Regulatory Framework

The disposal of hazardous waste is governed by strict regulations, primarily from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][9] Academic and research laboratories may operate under specific regulations such as Subpart K, which provides some flexibility in waste management.[10][11] It is imperative to be familiar with and adhere to your institution's specific waste management plan, which is designed to comply with all federal, state, and local regulations.[7][12]

Disposal Decision Workflow

DisposalWorkflow start Waste Generated: This compound waste_form Determine Waste Form start->waste_form solid_waste Solid Waste (Pure compound, contaminated items) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_form->liquid_waste Liquid collect_solid Collect in a labeled, sealed container for solid hazardous waste. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for liquid hazardous waste. liquid_waste->collect_liquid segregate Segregate from incompatible waste streams collect_solid->segregate collect_liquid->segregate store_saa Store in designated Satellite Accumulation Area (SAA) segregate->store_saa contact_ehs Contact EHS for waste pickup and final disposal store_saa->contact_ehs

Caption: Decision workflow for proper segregation and disposal of this compound waste.

References

  • Proper Disposal of Hazardous Lab Waste in Medical Diagnostic Labs: Regulations and Responsibilities. Needle.Tube.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer.
  • Safety Data Sheet for N,N-Dimethylcapramide. Thermo Fisher Scientific.
  • Safety Data Sheet for Indole-3-carboxaldehyde. Cayman Chemical.
  • Material Safety Data Sheet for Indole-3-carbinol. Capot Chemical.
  • Safety Data Sheet for N,N-dimethyl-1H-indole-2-carboxamide. ECHEMI.
  • Material Safety Data Sheet for Indole, 99+%. Cole-Parmer.

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Personal protective equipment for handling N,1-dimethyl-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safe Handling: N,1-dimethyl-1H-indole-3-carboxamide

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted with the highest standards of safety and efficacy. This guide provides essential, field-tested protocols for the safe handling of this compound. We move beyond simple checklists to explain the causality behind each safety measure, creating a self-validating system of protection for you and your team.

For many research chemicals, including novel indole derivatives, comprehensive toxicological data may not be fully available. Therefore, we must operate under the precautionary principle, treating the compound as potentially hazardous until more information is known. The guidance herein is synthesized from safety data for structurally analogous indole carboxamides and established laboratory best practices.

Probable Hazard Profile and Risk Assessment

Based on an analysis of related indole structures, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] This assessment necessitates the use of specific personal protective equipment (PPE) to mitigate exposure risks.

Hazard Classification Description GHS Pictogram Signal Word
Skin Irritation (Category 2)H315: Causes skin irritation.[1][2]GHS07Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1][2](Exclamation Mark)
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1][2]
(Single Exposure)

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and a chemical hazard. However, it is the last line of defense in a comprehensive safety strategy known as the Hierarchy of Controls. This framework prioritizes eliminating or minimizing hazards at their source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE PPE (Protect the worker with Personal Protective Equipment) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, Engineering Controls (e.g., using a certified chemical fume hood) and Administrative Controls (e.g., Standard Operating Procedures) are your primary risk mitigation tools. PPE is the essential final layer of protection.

Core PPE Protocol: Your Personal Defense System

The selection of appropriate PPE is dictated by the specific task and the physical form of the chemical.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety goggles conforming to EN166.[4]Nitrile gloves (ensure proper thickness and inspect before use).[5][6]Full-coverage lab coat.Required if outside a fume hood. A NIOSH-approved N95 respirator is the minimum to prevent dust inhalation.[3][6]
Preparing Solutions Chemical splash goggles. A face shield is recommended if splash potential is high.[7]Nitrile gloves.[5][6]Chemical-resistant apron over a lab coat.Not required if performed within a certified chemical fume hood.[2]
General Lab Operations Safety glasses with side shields.Nitrile gloves.Lab coat.Not required with adequate ventilation.
Step-by-Step Guide to Donning and Doffing PPE

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Secure all fastenings.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Adjust for a snug fit.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove first using the glove-in-glove technique to avoid touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated waste container.[8]

  • Apron/Lab Coat: Remove by rolling it inside-out, without touching the exterior.

  • Goggles/Face Shield: Handle by the strap or sides.

  • Respirator: Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3][9]

Operational Plan: A Workflow for Safe Handling

This section outlines a standard procedure for preparing a stock solution of this compound, integrating safety checkpoints.

Experimental_Workflow cluster_1 Safe Handling Workflow: Stock Solution Preparation A 1. Preparation - Verify fume hood certification. - Assemble all materials. B 2. Don PPE - Lab coat, goggles, nitrile gloves. A->B C 3. Weigh Compound - Tare balance with weigh paper. - Carefully transfer solid. B->C D 4. Solubilization - Transfer solid to vessel. - Add solvent and mix. C->D E 5. Storage & Labeling - Transfer to labeled storage vial. - Seal tightly. D->E F 6. Decontamination - Wipe down surfaces. - Dispose of waste. E->F G 7. Doff PPE & Wash Hands - Follow proper doffing sequence. F->G

Caption: A typical experimental workflow with integrated PPE and safety checkpoints.

Spill Management

In the event of a spill, immediate and correct action is vital.

  • Alert & Evacuate: Notify personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a lab coat, and respiratory protection.

  • Contain: For solid spills, gently cover with a damp paper towel to avoid making dust airborne. For liquid spills, surround the area with absorbent material.

  • Clean: Collect the material using a scoop or absorbent pads. Work from the outside of the spill inward. Do not create dust.[2][4]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials must be placed in a sealed container and disposed of as hazardous chemical waste.[9]

Disposal Plan: End-of-Lifecycle Management

Proper disposal prevents environmental contamination and ensures regulatory compliance. All materials that have come into contact with this compound must be treated as hazardous waste.

Waste_Disposal_Flowchart rect_node rect_node Start Waste Generated Is_Sharp Is it a sharp? (needle, razor) Start->Is_Sharp Is_Liquid Is it liquid? Is_Sharp->Is_Liquid No Sharps_Container Dispose in approved Sharps Container. Is_Sharp->Sharps_Container Yes Is_PPE Is it contaminated PPE or consumable? Is_Liquid->Is_PPE No Liquid_Waste Dispose in designated Halogenated or Non-Halogenated Liquid Waste Container. Is_Liquid->Liquid_Waste Yes Solid_Waste Dispose in designated Solid Chemical Waste Container. Is_PPE->Solid_Waste Yes Unused_Chemical Unused/Expired Chemical Is_PPE->Unused_Chemical No

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.